Octyl decyl adipate
Description
Contextualization within the Field of Ester Plasticizers and Synthetic Lubricants
Octyl decyl adipate (B1204190) (ODA) is a mixed diester of adipic acid, belonging to the broader class of aliphatic dicarboxylic acid esters. sci-hub.se These esters are significant in industrial applications, primarily as plasticizers and synthetic lubricants. diva-portal.orgechemi.com As a plasticizer, ODA is added to polymers to increase their flexibility, durability, and workability. ontosight.ai It is particularly valued as a cold-resistant or low-temperature plasticizer for a variety of resins, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, cellulose nitrate, ethyl cellulose, and polystyrene. nih.govgpcchem.comlantter.comhaz-map.com The inclusion of ODA enhances the low-temperature flexibility of these materials, making them suitable for applications such as cold-resistant agricultural films, outdoor water pipes, and packaging for frozen foods. gpcchem.com
In the realm of synthetic lubricants, adipate diesters like ODA serve as synthetic base oils. zslubes.comzslubes.com They are formulated into lubricants that require excellent low-temperature flow properties. zslubes.comzslubes.com Diester fluids are often added to high-performance Group III and Group IV lubricants to improve the solubility of additives, which helps to reduce varnish formation and extend the operational life of the fluid. zslubes.comzslubes.com The molecular structure of ODA, resulting from the esterification of adipic acid with a mix of n-octyl and n-decyl alcohols, provides a unique combination of properties that make it effective in these dual roles. echemi.comnih.govrevmaterialeplastice.ro
Historical Trajectories and Evolution of Research on Adipate Esters
Research into adipate esters as polymer additives has a history spanning several decades. epa.gov Initially, research focused on simple diesters, such as dioctyl adipate (DOA), as effective plasticizers. penpet.comindo-nippon.com The evolution of research in this area has been significantly driven by the search for alternatives to phthalate-based plasticizers, many of which have come under regulatory scrutiny due to environmental and health concerns. diva-portal.orggoogle.comresearchgate.net This has spurred intensive investigation into other classes of compounds, including adipates, citrates, and terephthalates. researchgate.net
Significance of Octyl Decyl Adipate as an Emerging Chemical Compound in Advanced Materials Science and Environmental Studies
This compound is gaining significance as an emerging compound due to its specialized functionalities in advanced materials and its relevance in environmental science. In materials science, ODA is critical for developing polymers that can withstand low-temperature environments without becoming brittle. haz-map.com Its use as a plasticizer in PVC and other polymers allows for the creation of materials for specialized applications, including wire and cable insulation, artificial leather, and various films. gpcchem.commultichemexports.com
From an environmental perspective, the significance of ODA and other adipate esters lies in their potential to serve as safer alternatives to traditional plasticizers. researchgate.netmdpi.com Adipates are generally characterized by lower toxicity and shorter biodegradation periods compared to some phthalates. mdpi.comnih.gov This has led to increased academic inquiry into their environmental fate. cpsc.gov Studies are actively investigating the biodegradation mechanisms of adipate esters, including those with varied alcohol substituents like octyl and decyl groups. researchgate.netnih.govresearchgate.net Research has shown that these compounds can serve as a carbon source for soil microorganisms, breaking down without forming persistent toxic metabolites. researchgate.netmdpi.com This biodegradability is a crucial factor in assessing their environmental impact and promoting them as more sustainable chemical solutions. unilongindustry.comgoogle.com
Delimitation of Current Academic Inquiry and Research Objectives
Current academic inquiry concerning this compound and related compounds is focused on several key areas. A primary objective is the optimization of synthesis processes to improve yield and reduce environmental impact. revmaterialeplastice.ro Researchers are studying the influence of various parameters, such as temperature, catalysts, and reactant ratios, on the direct esterification process. revmaterialeplastice.ro
Furthermore, research is ongoing to evaluate the performance of these adipate esters in new polymer blends and formulations. google.com The goal is to develop novel materials with enhanced properties, such as controlled biodegradation rates, by combining adipate-plasticized polymers with other biopolymers. google.com This line of inquiry seeks to expand the application range of compounds like this compound in creating advanced, effective, and environmentally responsible materials.
Research Data and Findings
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C24H46O4 | echemi.comnih.govchemspider.com |
| CAS Number | 110-29-2 | echemi.comnih.govlantter.com |
| Molecular Weight | 398.6 g/mol | echemi.comnih.gov |
| Appearance | Colorless to clear, straw-colored liquid | nih.govlantter.comhaz-map.com |
| Odor | Mild odor | echemi.comnih.gov |
| Density | 0.92 - 0.98 g/cm³ at 20 °C | echemi.com |
| Melting Point | -50 °C | echemi.com |
| Boiling Point | 220-254 °C at 4 Torr | echemi.com |
| Flash Point | 188.6 °C | echemi.com |
| Refractive Index | 1.453 | echemi.com |
| Vapor Pressure | 2.82E-07 mmHg at 25°C | echemi.com |
| Topological Polar Surface Area | 52.6 Ų | nih.gov |
Table 2: Summary of Research Findings on Adipate Esters
| Research Area | Key Findings | Source(s) |
| Synthesis | The synthesis of mixed adipic esters like ODA can be achieved through direct esterification of adipic acid with n-octyl and n-decyl alcohols. Optimal reaction conditions have been studied to achieve high yields (e.g., 95.5%). | revmaterialeplastice.ro |
| Plasticizing Effect | Adipate esters are effective low-temperature plasticizers for PVC and other polymers, imparting excellent flexibility. They are considered good alternatives to some phthalate (B1215562) esters. | gpcchem.comindo-nippon.commultichemexports.com |
| Use in Lubricants | Adipate diesters serve as synthetic base oils for lubricants requiring outstanding low-temperature flow properties and can improve additive solubility in other base oils. | zslubes.comzslubes.comdtic.mil |
| Biodegradation | Adipate esters are readily biodegradable. The degradation pathway involves the hydrolysis of ester bonds, forming adipic acid and the corresponding alcohols, which can then be utilized by soil microorganisms. The rate of degradation can be influenced by the length of the alcohol chain. | researchgate.netnih.govresearchgate.netoecd.org |
| Environmental Safety | Studies indicate that adipate plasticizers are characterized by reduced toxicity and do not form persistent toxic metabolites during biodegradation, making them an environmentally safer alternative to some traditional plasticizers. | researchgate.netmdpi.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
6-O-decyl 1-O-octyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-18-22-28-24(26)20-16-15-19-23(25)27-21-17-13-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBTCJMJADLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026839 | |
| Record name | Hexanedioic acid, decyl octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Hawley] Clear, straw-colored liquid; [MSDSonline] | |
| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Decyl n-octyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3531 | |
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Boiling Point |
220-254 °C @ 4 mm Hg | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.92-0.98 @ 20 °C/20 °C | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000331 [mmHg] | |
| Record name | n-Decyl n-octyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Liquid | |
CAS No. |
110-29-2 | |
| Record name | Decyl octyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Decyl n-octyl adipate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110292 | |
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| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexanedioic acid, decyl octyl ester | |
| Source | EPA DSSTox | |
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| Record name | Decyl octyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.414 | |
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| Record name | DECYL OCTYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2A4A9Y14S | |
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| Record name | N-DECYL N-OCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -50 °C | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for Octyl Decyl Adipate
Principles and Mechanisms of Esterification Reactions for Adipate (B1204190) Synthesis
The formation of adipate esters is governed by the principles of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In the context of octyl decyl adipate, the dicarboxylic nature of adipic acid necessitates a controlled, multi-step approach to ensure the attachment of both an octyl and a decyl group to the adipate backbone.
Azeotropic Esterification Techniques and Equilibrium Manipulation
Esterification is an equilibrium-limited process, and the removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. masterorganicchemistry.comunimi.it Azeotropic distillation is a highly effective technique for this purpose. mdpi.comtsijournals.com An inert solvent, such as toluene (B28343) or benzene, is introduced into the reaction mixture. masterorganicchemistry.comtsijournals.com This solvent forms a low-boiling azeotrope with water, which is continuously distilled off from the reaction, thus driving the reaction to completion. masterorganicchemistry.comsciencemadness.org The condensed azeotrope separates into two phases, allowing the water to be removed and the entraining solvent to be recycled back into the reactor. masterorganicchemistry.com
Another strategy to manipulate the reaction equilibrium is to use a large excess of one of the reactants, typically the more economical alcohol. mdpi.com However, for the synthesis of an asymmetric ester like this compound, this approach is less straightforward and requires careful control over reaction conditions to prevent the formation of symmetric diesters.
Step-wise and Multi-stage Esterification Approaches
The synthesis of asymmetric adipates like this compound is typically achieved through a two-stage esterification process. mdpi.com In the first stage, adipic acid is reacted with one of the alcohols (e.g., 1-octanol) in an equimolar ratio to preferentially form the monoester, octyl adipate. mdpi.com The reaction progress can be monitored by measuring the acid number of the reaction mixture. mdpi.com Once the formation of the monoester is maximized, the second alcohol (1-decanol) is introduced to the reaction mixture to esterify the remaining free carboxylic acid group, yielding the desired this compound. mdpi.com This step-wise approach allows for controlled introduction of the different alkyl chains. To facilitate the removal of water, the synthesis is often carried out in a solvent like toluene, and the reaction mixture may be bubbled with an inert gas. mdpi.com
Formation of Asymmetric Alkyl Adipates
The synthesis of asymmetric adipates requires precise control over the reaction to favor the formation of the mixed ester over the symmetric byproducts (dioctyl adipate and didecyl adipate). The step-wise addition of alcohols, as described above, is the primary method to achieve this. mdpi.com The initial reaction between adipic acid and the first alcohol at a 1:1 molar ratio is critical. Adipic acid itself can act as a Brønsted acid catalyst in the initial stages of monoester formation. acs.org Following the formation of the monoester, the second alcohol is added, often in a slight excess, to drive the second esterification to completion. mdpi.com The choice of which alcohol to add first can be influenced by factors such as reactivity and boiling point to optimize the separation and purification of the final product.
Catalysis in this compound Synthesis
Exploration of Inorganic and Organic Acid Catalysts
Traditional catalysts for esterification include inorganic mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). mdpi.commade-in-china.com These catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com While effective, these homogeneous catalysts can be corrosive and difficult to separate from the final product, often requiring neutralization and washing steps that generate wastewater. acs.org
Solid acid catalysts have emerged as a more environmentally friendly alternative. made-in-china.comchemger.com These heterogeneous catalysts, which can include materials like sulfated zirconia or certain types of fly ash, offer high catalytic activity and selectivity, high-temperature resistance, and straightforward separation from the reaction mixture by simple filtration. made-in-china.comresearchgate.net This simplifies the post-reaction workup and allows for catalyst recycling, aligning with the principles of green chemistry. chemger.comresearchgate.net
Table 1: Comparison of Catalysts in Adipate Synthesis
| Catalyst Type | Advantages | Disadvantages |
|---|---|---|
| Inorganic Acids (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Organic Acids (e.g., p-TSA) | High activity | Difficult to separate, potential for side reactions |
| Solid Acids | Easy separation, recyclable, low pollution, high selectivity | Can be more expensive, potential for lower activity than homogeneous catalysts |
| Titanate Esters | High activity, high conversion rates, reduced side reactions | Can be sensitive to water, may require specific reaction conditions |
Application of Titanate Ester Catalysts
Titanate esters, such as tetrabutyl titanate or tetra-n-butyl titanate, have proven to be highly effective catalysts for esterification reactions, including the synthesis of adipates and other esters like citrates. made-in-china.comgoogle.comgoogleapis.com These Lewis acid catalysts work by activating the carboxylic acid group, making it more susceptible to reaction with the alcohol. acs.org Titanate catalysts can promote high conversion rates under relatively mild conditions and are known to reduce the occurrence of side reactions. acs.orggoogle.com In some processes, a titanate catalyst is added in a second stage, after the initial monoester formation, to drive the reaction to completion and achieve very high conversions to the desired diester. acs.org The use of titanate catalysts is particularly advantageous in producing high-purity esters required for specialized applications. google.com For instance, chelated titanium adipate has been used as a catalyst for the synthesis of diisooctyl adipate via a transesterification reaction. rsc.org
Development and Efficacy of Solid Acid Catalysts
Solid acid catalysts have emerged as a promising alternative to their liquid counterparts for the synthesis of esters like this compound. made-in-china.com These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, reduced corrosion, and minimized environmental impact. google.comoru.edu The general synthesis of dioctyl adipate, a related compound, involves the direct esterification of adipic acid and n-octanol under acid catalysis. google.com Solid acid catalysts, such as novel solid super-strong acid resins and sulfonated materials, have demonstrated high esterification yields and good selectivity in such reactions. google.comacs.org
The efficacy of solid acid catalysts is influenced by several factors, including their structural properties and the reaction conditions. For instance, catalysts with high surface area and a high density of acidic sites generally exhibit greater catalytic activity. google.commdpi.com Zirconia-based catalysts, for example, are known for their thermal stability and strong acidic sites, which reduces the likelihood of side reactions. mdpi.com The preparation method of the catalyst also plays a crucial role. Sulfonated magnetic SiO2 microspheres prepared via an impregnation method have shown an esterification rate of up to 99.00% for the synthesis of dibutyl adipate, a similar diester. acs.org
The choice of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants significantly impacts the conversion efficiency. In the synthesis of dimethyl adipate using a fly ash catalyst, the highest conversion was achieved at 200 °C. acs.org Similarly, for sulfonated magnetic SiO2 microspheres, optimal conditions for dibutyl adipate synthesis were found to be a reaction temperature of 105 °C and a specific catalyst-to-liquid ratio. acs.org The reusability of these catalysts is a key advantage; for instance, a lignin-based acid catalyst could be reused at least 10 times with high conversion rates. mdpi.com
Table 1: Efficacy of Various Solid Acid Catalysts in Esterification Reactions
| Catalyst | Reactants | Product | Conversion/Yield | Key Findings | Reference |
|---|---|---|---|---|---|
| Novel solid super-strong acid resin | Adipic acid, n-Octanol | Dioctyl adipate | High esterification yield | Good selectivity, easy separation, reusable, non-corrosive. | google.com |
| Sulfonated magnetic SiO2 microspheres (impregnated) | Adipic acid, n-Butanol | Dibutyl adipate | 99.00% esterification rate | High catalytic performance and great separation ability. | acs.org |
| Sulfonated magnetic SiO2 microspheres (grafted) | Adipic acid, n-Butanol | Dibutyl adipate | 85.61% conversion after 6 cycles | Good cyclic stability. | acs.org |
| Fly ash (FS-1) | Adipic acid, Methanol (B129727) | Dimethyl adipate | 98% recovery | Highest conversion at 200 °C. | acs.org |
| Lignin-based solid acid catalyst | Waste vegetable oil | Fatty acid methyl esters | ~92% conversion | Reusable for at least 10 cycles with >75% conversion. | mdpi.com |
| Phosphotungstic heteropoly acid | Adipic acid, n-Octanol | Di-n-octyl adipate | 99.23% esterification rate | Environmentally friendly catalyst. | bloomtechz.com |
Biocatalytic Synthesis (Enzymatic Esterification) Using Lipases
Biocatalytic synthesis, particularly using lipases, presents a green and highly selective alternative for producing esters like this compound. nih.govnih.gov Lipases are effective catalysts for both esterification and transesterification reactions and can operate under mild conditions, which is advantageous for sensitive substrates. nih.govdss.go.th The use of immobilized lipases is particularly favored as it simplifies catalyst recovery and reuse. mdpi.com
The synthesis of various adipate esters has been successfully demonstrated using lipase (B570770) catalysts. For instance, immobilized Candida antarctica lipase (CALB), often known as Novozym 435, has been effectively used for the esterification of adipic acid with different alcohols. researchgate.netnih.gov In a solvent-free system, the synthesis of an adipate ester from adipic acid and oleyl alcohol achieved a high conversion yield with a low enzyme amount. nih.govresearchgate.net Response surface methodology (RSM) has been employed to optimize reaction parameters such as temperature, enzyme concentration, and substrate molar ratio to maximize yield. researchgate.netnih.gov For the synthesis of dimethyl adipate, a statistical model predicted a maximum conversion yield of 97.6% under optimized conditions. researchgate.net
The kinetics of lipase-catalyzed reactions are crucial for process design. The synthesis of dimethyl adipate was found to follow a Ping-Pong Bi-Bi mechanism with methanol inhibition. researchgate.net The choice of solvent, or lack thereof, also significantly impacts the reaction. Solvent-free systems are often preferred for their environmental benefits and increased volumetric productivity. mdpi.comresearchgate.net
Table 2: Research Findings in Biocatalytic Synthesis of Adipate Esters
| Lipase Source | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica (immobilized, Novozym 435) | Adipic acid, Oleyl alcohol | Adipate ester | High conversion yield in a solvent-free system with low enzyme amount (2.5% w/w). | researchgate.netresearchgate.net |
| Candida antarctica lipase B (immobilized) | Adipic acid, Methanol | Dimethyl adipate | Maximum predicted conversion yield of 97.6% using RSM. Reaction follows a Ping-Pong Bi-Bi mechanism. | researchgate.net |
| Candida antarctica lipase B (immobilized) | Diesters, Amino-substituted diols | Poly(amine-co-esters) | Efficient one-step synthesis with Mw up to 59,000. | acs.org |
| Candida antarctica lipase (CALB) | Dialkyl diester, Diol, Lactone | Aliphatic polyesters | Successful copolymerization in a two-stage process. | acs.org |
| Rhizomucor miehei (Lipozyme IM) | Dimethyl adipate, 2-Ethylhexanol | Methyl-2-ethylhexyl adipate | Less reactive but more enantioselective compared to Novozym 435. | researchgate.net |
Role of Palladium-based Catalysts in Related Octyl Ester Synthesis
While direct research on palladium-based catalysts for this compound synthesis is limited, their role in related ester synthesis provides valuable insights. Palladium catalysts are well-known for their efficiency in various C-H bond activation and coupling reactions, which are fundamental to modern organic synthesis. labmanager.com In the context of ester synthesis, recent developments have shown the potential of bimetallic catalysts, including those containing palladium, for environmentally friendly ester production.
For instance, chemists have developed innovative catalysts containing two noble metals that show remarkable efficiency in ester-producing reactions using oxygen as the sole oxidant. labmanager.com This approach is significantly more sustainable than traditional methods that require stoichiometric oxidants. Furthermore, in the context of producing adipic acid, a precursor for this compound, a three-component system including Pd/C has been used to achieve a high conversion of glucarodilactone to adipic acid. tandfonline.com Additionally, the cooperative catalysis of zirconia-supported rhenium oxide and Pd/C has been successful in the synthesis of dibutyl adipate from d-glucaric acid-1,4-lactone. tandfonline.com These examples highlight the potential utility of palladium-based systems in developing greener and more efficient routes for adipate ester production.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the chemical industry to minimize environmental impact. primescholars.com For the production of this compound, these principles manifest in the design of solvent-free reaction media, the development of sustainable and recoverable catalysts, and considerations for atom economy and process efficiency. primescholars.comacs.org
Design and Implementation of Solvent-Free Reaction Media
Solvent-free reaction systems offer significant environmental and economic advantages by eliminating the need for potentially toxic organic solvents and simplifying product purification. nih.govmdpi.comrsc.org In the context of this compound synthesis, conducting the esterification in a solvent-free medium, where one of the reactants (e.g., the alcohol) acts as the solvent, is a key green chemistry strategy. nih.govacs.org
Development of Sustainable and Recoverable Catalyst Systems
The development of sustainable and recoverable catalysts is a cornerstone of green chemistry in ester synthesis. primescholars.com Both solid acid catalysts and immobilized enzymes fit this paradigm. Solid acid catalysts, such as sulfonated zirconia or functionalized silica (B1680970), can be easily filtered from the reaction mixture and reused multiple times without significant loss of activity. oru.edumdpi.com For instance, sulfonated magnetic SiO2 microspheres used in the synthesis of dibutyl adipate could be recycled six times with the grafted version retaining 85.61% of its conversion rate. acs.org
Similarly, immobilizing lipases on solid supports not only allows for their recovery and reuse but can also enhance their stability. mdpi.com This approach has been widely adopted in the biocatalytic synthesis of various esters. nih.gov Zinc(II) salts have also been investigated as recyclable catalysts for fatty acid esterification, where the catalyst precipitates as a zinc carboxylate at the end of the reaction, allowing for easy filtration and reuse. nih.govacs.org
Atom Economy and Process Efficiency Considerations
Atom economy, a concept central to green chemistry, measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.org The direct esterification of adipic acid with octanol (B41247) and decanol (B1663958) to form this compound is inherently an atom-economical reaction, with water being the only byproduct. nrochemistry.comwikipedia.org This is a significant advantage over other synthetic routes that might use acid anhydrides or acid chlorides, which generate less benign and more wasteful byproducts. wikipedia.org
Optimization and Kinetic Studies of Synthesis Parameters
The production of this compound is a nuanced process, where the interplay of various factors dictates the final product's quality and quantity. Researchers have meticulously studied these parameters to establish optimal conditions for synthesis.
Reaction temperature is a critical parameter in the synthesis of adipate esters. An increase in temperature generally enhances the reaction rate and conversion. For instance, in enzymatic esterification, raising the temperature from 60°C to 80°C significantly increases both the initial reaction rate and the final conversion. mdpi.com In one study, a conversion of 98.51% was achieved in five hours at 80°C, while a similar conversion (99.20%) was reached in only four hours at 90°C. mdpi.com Conversely, reactions at lower temperatures like 60°C and 70°C show a considerably reduced rate and lower final conversions. mdpi.com Higher temperatures can also reduce the viscosity of the reaction system, thereby lowering diffusional limitations between substrates and catalysts. researchgate.net
Pressure also plays a crucial role, particularly in removing byproducts like water to shift the reaction equilibrium towards the product side. The application of a vacuum has been shown to be a key factor in achieving 100% conversion in the synthesis of diisononyl adipate, a related compound. researchgate.net In some industrial processes for preparing esters, after the initial esterification, the crude ester is heat-treated at temperatures between 160°C to 340°C under pressure to improve purity and thermal stability. google.com
Table 1: Effect of Temperature on Esterification Conversion
| Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 60 | 7.5 | 79.59 mdpi.com |
| 70 | 7.0 | 86.66 mdpi.com |
| 80 | 5.0 | 98.51 mdpi.com |
| 90 | 4.0 | 99.20 mdpi.com |
This table is interactive. Click on the headers to sort the data.
The molar ratio of the reactants—adipic acid, octanol, and decanol—is a determining factor for the yield of this compound. In many esterification processes, an excess of the alcohol is used to drive the reaction towards completion. For the synthesis of diisooctyl adipate, an optimal molar ratio of isooctanol to dimethyl adipate was found to be 2.55:1. nih.govrsc.org Increasing the amount of alcohol is generally favorable up to a certain point, beyond which the concentration of the reaction system decreases, leading to a gradual decrease in the yield. nih.gov
In enzymatic synthesis, the optimal substrate molar ratio can vary. For instance, in the synthesis of diisononyl adipate, an optimal molar ratio of adipic acid to isononyl alcohol was found to be 1:3. researchgate.net However, for other enzymatic esterifications, a stoichiometric molar ratio of 1:1 (acid to alcohol) has been reported as optimal. mdpi.com The optimization of this ratio is crucial for maximizing product yield and minimizing the use of excess reactants.
Table 2: Molar Ratio Optimization in Adipate Ester Synthesis
| Adipate Ester | Reactants | Optimal Molar Ratio (Alcohol:Acid/Ester) | Reference |
| Diisooctyl adipate | Isooctanol, Dimethyl adipate | 2.55:1 | nih.govrsc.org |
| Diisononyl adipate | Isononyl alcohol, Adipic acid | 3:1 | researchgate.net |
| Biolubricant | 2-methyl hexanoic acid, 2-octyl-1-dodecanol | 1:1 | mdpi.com |
| Octyl esters | Octanol, Free fatty acids | 2.5:1 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The choice and loading of the catalyst are pivotal in the synthesis of this compound. Various catalysts, including inorganic acids, organic acids, titanate esters, and solid acids, are utilized. chemger.comechemi.com Solid acid catalysts are particularly favored for their high catalytic activity, selectivity, high-temperature resistance, and environmental friendliness. chemger.comechemi.com
The optimal catalyst loading depends on the specific catalyst and reaction conditions. For the synthesis of diisooctyl adipate using a novel titanium adipate catalyst, the optimal dosage was found to be 2.39% of the total mass of the reactants. nih.govrsc.org In enzymatic synthesis, catalyst loading is also a critical parameter. For example, in the production of a biolubricant, a 2.5% (w/w) biocatalyst concentration was found to be optimal. mdpi.com However, increasing the catalyst loading does not always lead to a higher yield. In some cases, an excessive amount of catalyst can lead to a decline in ester yield due to limitations in internal mass transfer between the reactants and the catalyst. researchgate.net The activity of the catalyst can also change over time and with reuse. For instance, one study showed that a lipase biocatalyst retained 96.03% of its initial activity after five consecutive reuses. mdpi.com
The synthesis of this compound typically follows the principles of esterification kinetics. The reaction is reversible, and its rate is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants and products. acs.org The formation of the adipic acid monoester is reported to occur relatively quickly, with adipic acid itself acting as a Brønsted acid catalyst. acs.org
Advanced Analytical and Spectroscopic Characterization of Octyl Decyl Adipate
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating ODA from complex mixtures and accurately determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of ODA. medistri.com It combines the separation capabilities of GC with the identification power of MS. medistri.com In the context of ODA, GC-MS is instrumental in assessing the purity of the compound and identifying any potential impurities. medistri.com The sample, once vaporized, travels through a GC column where individual components are separated based on their volatility and interaction with the column's stationary phase. medistri.com These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each substance, allowing for definitive identification. medistri.com
For ODA, the mass spectrum shows characteristic peaks that confirm its structure. nih.gov The fragmentation pattern can reveal the presence of the octyl and decyl chains, as well as the adipate (B1204190) backbone. By comparing the obtained spectrum with reference libraries, the identity of ODA can be confirmed. medistri.comnih.gov Furthermore, GC-MS can detect and identify impurities that may be present from the manufacturing process or degradation, such as residual alcohols (1-octanol and 1-decanol) or other diesters. The quantitative aspect of GC-MS allows for the determination of the percentage purity of ODA.
A typical GC-MS analysis of ODA would involve a temperature-programmed separation on a suitable capillary column, such as a (5%-phenyl)-methylpolysiloxane column, followed by electron ionization (EI) mass spectrometry. mdpi.com The resulting total ion chromatogram (TIC) would show a major peak corresponding to ODA, with any impurities appearing as smaller, separate peaks.
Table 1: Illustrative GC-MS Data for Octyl Decyl Adipate
| Parameter | Value |
| Retention Time | Dependent on column and conditions |
| Major Mass Fragments (m/z) | 129, 241, 43, 56, 54 nih.gov |
| Purity (Typical) | >99% |
| Common Impurities | Dioctyl adipate, Didecyl adipate, 1-octanol (B28484), 1-decanol (B1670082) |
This table is for illustrative purposes; actual values may vary based on the specific instrument and method used.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination
High-performance liquid chromatography (HPLC) is another key technique for the analysis of ODA. mdpi.com It is particularly useful for quantitative analysis and can be used to determine the purity of the compound. mdpi.comresearchgate.net In contrast to GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For adipate esters like ODA, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). mdpi.com
Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) detection being common for compounds with a suitable chromophore. However, since adipate esters lack a strong UV chromophore, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be more appropriate. mdpi.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. tuwien.at
HPLC methods are valuable for determining the concentration of ODA in various samples, including commercial products and environmental matrices. mdpi.com The purity of synthesized ODA can also be effectively determined by HPLC, with the area of the main peak corresponding to the purity level. mdpi.comresearchgate.net
Method Validation Protocols (e.g., Recovery, Reproducibility, Detection Limits)
To ensure the reliability of analytical results for ODA, rigorous method validation is essential. rsc.orgresearchgate.net Validation protocols establish the performance characteristics of an analytical method and demonstrate its suitability for the intended purpose. Key validation parameters include:
Recovery: This assesses the efficiency of the extraction process by measuring the amount of analyte recovered from a spiked sample matrix. For adipate esters, recovery rates are often evaluated in various matrices like water, soil, or food products. mdpi.comrsc.org Acceptable recovery is typically in the range of 80-120%.
Reproducibility/Precision: This measures the closeness of agreement between independent test results obtained with the same method on identical test material but under different conditions (e.g., different analysts, different equipment, or on different days). It is often expressed as the relative standard deviation (RSD). For plasticizer analysis, RSD values are expected to be low, indicating good reproducibility. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rsc.orgresearchgate.net For trace analysis of ODA in environmental or biological samples, low LODs and LOQs are crucial. rsc.orguva.es These limits can vary significantly depending on the analytical technique and the sample matrix. For instance, GC-MS methods can achieve LODs in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. mdpi.comresearchgate.net
Table 2: Typical Method Validation Parameters for Adipate Analysis
| Parameter | Typical Acceptance Criteria |
| Recovery | 80-120% nih.gov |
| Reproducibility (RSD) | < 15-20% |
| Linearity (R²) | > 0.99 researchgate.net |
| LOD | ng/L to µg/L range mdpi.comresearchgate.net |
| LOQ | ng/L to µg/L range mdpi.comresearchgate.net |
These values are general guidelines and may vary depending on the specific method and regulatory requirements.
Strategies for Blank Value Reduction in Environmental and Biological Sample Analysis
A significant challenge in the analysis of plasticizers like ODA is background contamination, which leads to high blank values. researchgate.net Plasticizers are ubiquitous in the laboratory environment, found in solvents, reagents, and plastic consumables. uva.eschromforum.org This can interfere with the accurate quantification of low levels of ODA in samples. researchgate.net
Several strategies are employed to minimize blank contamination:
Use of High-Purity Solvents and Reagents: Solvents and reagents should be of the highest purity available (e.g., LC-MS grade) and checked for plasticizer contamination before use. chromforum.org
Avoidance of Plastic Materials: The use of plastic labware (e.g., pipette tips, containers) should be minimized or avoided altogether. Glassware should be meticulously cleaned, often by rinsing with solvent or baking at high temperatures. uva.es
Dedicated Laboratory Space: Performing plasticizer analysis in a laboratory with minimal PVC materials (e.g., flooring, cables) can help reduce airborne contamination. europa.eu
Procedural Blanks: Analyzing procedural blanks (samples that go through the entire analytical process without the addition of the sample matrix) is crucial to monitor and correct for background contamination. uva.eseuropa.eu
Instrumental Modifications: In HPLC, a delay column can be installed between the pump and the autosampler to trap contaminants from the mobile phase, allowing them to elute separately from the analytes of interest. chromforum.org
Spectroscopic Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of ODA.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis (e.g., Ester Linkages, C-O-C Vibrations)
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com For ODA, the FTIR spectrum provides clear evidence of its ester structure. The most prominent absorption band in the FTIR spectrum of an adipate ester is due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1730-1740 cm⁻¹. mdpi.comresearchgate.net
Other important characteristic absorption bands include:
C-O-C Stretching Vibrations: Strong bands corresponding to the stretching of the C-O-C ester linkage are observed in the 1170-1250 cm⁻¹ region. mdpi.comacs.org For similar adipate esters, these have been noted around 1173-1176 cm⁻¹. mdpi.com
C-H Stretching Vibrations: Absorption bands from the stretching of C-H bonds in the octyl and decyl alkyl chains are seen in the 2850-2960 cm⁻¹ range.
C-H Bending Vibrations: Bending vibrations of the CH₂ groups appear around 1465 cm⁻¹.
By analyzing the positions and intensities of these absorption bands, the presence of the ester functional groups and the aliphatic nature of the octyl and decyl chains in ODA can be unequivocally confirmed. mdpi.comresearchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1740 mdpi.comresearchgate.net | Strong, sharp absorption |
| C-O-C (Ester) | ~1170-1250 mdpi.comacs.org | Strong absorption |
| C-H (Alkyl) | ~2850-2960 | Stretching vibrations |
| C-H (Alkyl) | ~1465 | Bending vibrations |
This table provides approximate ranges for the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing unambiguous assignment of protons (¹H) and carbons (¹³C) within the molecule.
In ¹H NMR spectroscopy, specific chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the methylene (B1212753) protons (–O–CH₂–) immediately adjacent to the ester oxygen atoms exhibit a multiplet signal in the region of δ 4.06–4.13 ppm. The protons on the adipate backbone, specifically the –CH₂– groups next to the carbonyl (–COO–), appear as a triplet at approximately δ 2.30–2.35 ppm. The numerous methylene (CH₂) groups within the octyl and decyl alkyl chains produce a complex series of overlapping multiplets between δ 1.25 and 1.66 ppm.
¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The carbonyl carbons (C=O) of the ester groups are typically observed at the lowest field, around δ 173.4 ppm, due to the strong deshielding effect of the adjacent oxygen atoms. The carbons of the methylene groups directly bonded to the ester oxygens (–O–CH₂–) resonate at approximately δ 64.43 ppm. The carbons in the main alkyl chains of the octyl and decyl groups, as well as the central carbons of the adipate moiety, appear at higher fields (lower δ values), consistent with their saturated aliphatic nature. ukm.myxinsuvn.com
Interactive Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ester Carbonyl (–C OO–) | - | ~173.4 |
| Methylene adjacent to ester oxygen (–O–C H₂–) | ~4.06–4.13 (multiplet) | ~64.43 |
| Methylene on adipate backbone (–C H₂–COO–) | ~2.30–2.35 (triplet) | ~33.4 |
Mass Spectrometry (MS) Fragmentation Patterns for Isomer Differentiation and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for differentiating it from its isomers through the analysis of its fragmentation patterns. When subjected to ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, yielding ions that are characteristic of its structure.
The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the most informative peaks often arise from the cleavage of the ester linkages. Common fragmentation pathways include the loss of the octyl or decyl alkyl chains, resulting in [M-alkyl]⁺ ions. For instance, cleavage can lead to the formation of a prominent peak at m/z 129. nih.gov Another significant fragment often observed is at m/z 241. nih.gov The fragmentation pattern will also display clusters of peaks separated by 14 mass units, which corresponds to the sequential loss of CH₂ groups from the alkyl chains. libretexts.org By carefully analyzing these fragmentation patterns, it is possible to confirm the specific arrangement of the octyl and decyl groups and distinguish this compound from other isomeric esters.
Interactive Table: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 129 | Characteristic fragment ion |
Raman Spectroscopy for Vibrational Fingerprinting
The Raman spectrum of this compound exhibits several characteristic bands. A strong peak corresponding to the C=O stretching of the ester group is observed around 1725 cm⁻¹. The C–H bending vibrations of the alkyl chains produce a notable band at approximately 1440 cm⁻¹. Additionally, a distinct peak around 890 cm⁻¹ is attributed to the C–C–O skeletal vibrations within the ester linkage. The region between 300 and 1900 cm⁻¹ is often referred to as the fingerprint region, as the combination of peaks in this area is unique to the molecule, allowing for its unambiguous identification. spectroscopyonline.comresearchgate.netacs.org
Interactive Table: Characteristic Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1725 | C=O stretching (ester carbonyl) |
| ~1440 | C–H bending (alkyl chains) |
Thermal and Rheological Characterization Methodologies
Understanding the thermal and flow behavior of this compound is critical, especially in its application as a plasticizer. These properties are investigated using techniques such as Differential Scanning Calorimetry.
Differential Scanning Calorimetry (DSC) for Investigating Polymer-Plasticizer Interactions and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. tainstruments.com For this compound, DSC is employed to determine its own thermal transitions and to investigate its interaction with polymers when used as a plasticizer.
When a polymer is blended with a plasticizer like this compound, the plasticizer molecules intersperse between the polymer chains, increasing intermolecular space and enhancing chain mobility. This effect is observed as a decrease in the glass transition temperature (Tg) of the polymer, a key indicator of plasticization efficiency. mdpi.comsemanticscholar.org DSC analysis typically involves heating the polymer-plasticizer blend at a controlled rate. acs.org The Tg is identified as a step-like change in the heat flow on the DSC thermogram. tainstruments.comresearchgate.net The magnitude of the Tg depression is directly related to the effectiveness of the plasticizer. Studies on similar adipate esters have shown that they effectively lower the Tg of polymers like PVC. mdpi.comresearchgate.net The thermal history of the sample is often removed by an initial heating and cooling cycle to ensure accurate and reproducible measurements of the Tg during a second heating scan. mdpi.comacs.org
Environmental Fate and Ecotoxicological Assessment of Octyl Decyl Adipate
Biodegradation Pathways and Mechanisms
The breakdown of octyl decyl adipate (B1204190) in the environment is primarily a biological process driven by microbial activity. Adipate esters, as a class, are recognized as being biodegradable, serving as a potential carbon source for various microorganisms. mdpi.commdpi.comnih.gov The specific pathways and the efficiency of this degradation are influenced by the compound's molecular structure and the prevailing environmental conditions.
Aerobic and Anaerobic Degradation Kinetics in Environmental Compartments (Water, Soil, Sediment)
While specific kinetic data for octyl decyl adipate is limited, studies on analogous long-chain adipate esters and related polyesters like poly(butylene adipate-co-terephthalate) (PBAT) provide significant insights. Adipates are known to be biodegradable, with degradation occurring in soil, water, and sediment. diva-portal.org The rate of this process is significantly dependent on the presence of oxygen.
Aerobic degradation is generally the more efficient pathway for the breakdown of large organic molecules. rsc.orgcsic.es Under aerobic conditions, microorganisms utilize oxygen to break down the ester, leading to more rapid and complete degradation. csic.es In contrast, anaerobic degradation proceeds at a notably slower rate. rsc.orgcanada.canih.gov For instance, studies on other long-chain esters in aquatic sediment systems show that degradation is more limited under anaerobic conditions. canada.ca The half-life for related ester plasticizers in sediments can range from several days to months, depending on the specific compound and environmental conditions. researchgate.net For example, mono-alkyl esters, which are metabolites of diesters, have been observed to have half-lives in sediment ranging from 16 to 39 hours at 22°C. nih.gov
In soil, the degradation of adipate plasticizers has been shown to occur over time, with one study on a PVC composite containing adipates suggesting complete biodegradation could take approximately 5 years. ecetoc.org The process involves the transformation of the compound into smaller, water-soluble acidic products which can alter the local soil chemistry. mdpi.comrsc.org
Identification and Characterization of Microbial Strains Involved in Adipate Degradation
A variety of microorganisms are capable of degrading adipate esters and related polyesters. These microbes utilize the compounds as a source of carbon and energy. Both bacteria and fungi have been identified as key players in this process.
Fungal strains known to be involved include species from the genera Aspergillus, Pénicillium, and Trichoderma. researchgate.net Studies have shown that these microscopic fungi can readily colonize and grow on adipate esters. nih.gov
Bacterial degradation is also well-documented. The bacterium Rhodococcus rhodochrous has been shown to degrade di-2-ethylhexyl adipate (DEHA), a structurally similar compound. nih.govresearchgate.net Other bacterial genera implicated in the breakdown of adipate-containing polyesters include Bacillus (specifically Bacillus sp. JO01, Bacillus toyonensis, Bacillus pumilus), Peribacillus frigoritolerans, and Acidovorax delafieldii. jmb.or.krmdpi.comoup.com These microorganisms are typically isolated from soil and aquatic environments where such pollutants may accumulate.
Enzymatic Hydrolysis and Beta-Oxidation as Primary Degradation Routes
The microbial breakdown of this compound begins with the enzymatic cleavage of its ester bonds. This initial step is a hydrolysis reaction, catalyzed by extracellular enzymes such as lipases and esterases secreted by microorganisms. researchgate.netoup.comrsc.org This reaction breaks the diester down into a monoester and an alcohol (octanol or decanol), and subsequently, the monoester is hydrolyzed into adipic acid and the other corresponding alcohol. mdpi.comnih.goveuropa.eu
Following hydrolysis, the resulting components—adipic acid, octanol (B41247), and decanol (B1663958)—are further metabolized. The long-chain alcohols are typically oxidized by alcohol and aldehyde dehydrogenases to form their corresponding carboxylic acids (octanoic acid and decanoic acid). europa.eu
Both the adipic acid and the newly formed fatty acids are then degraded through the beta-oxidation pathway. europa.eucuni.cz This core metabolic process occurs within the microbial cells, systematically breaking down the long carbon chains into two-carbon acetyl-CoA units. nih.gov These acetyl-CoA units can then enter the citric acid cycle to generate energy for the cell.
Profiling and Persistence of Biodegradation Metabolites (e.g., Adipic Acid, Alcohols, Monoesters)
The biodegradation of this compound yields a series of intermediate metabolites. The primary breakdown products are the octyl monoester of adipic acid, the decyl monoester of adipic acid, octanol, and decanol. mdpi.comeuropa.eu Further hydrolysis breaks down the monoesters to release adipic acid. mdpi.comnih.gov
Studies on similar adipate esters indicate that the monoester intermediates are typically transient and found only in trace amounts during the degradation process, suggesting they are quickly broken down further. mdpi.com This is an important toxicological consideration, as some monoesters of other plasticizers (like phthalates) have been shown to be more biologically active than the parent compound.
The ultimate metabolites, adipic acid, octanol, and decanol, are themselves subject to further biodegradation. mdpi.comnih.gov Adipic acid is known to be readily biodegradable and is not considered environmentally persistent. ecetoc.orgatamanchemicals.com The long-chain alcohols are oxidized and then broken down via beta-oxidation. However, some studies have noted that certain metabolites, such as 2-ethylhexanol (from DEHA), can be resistant to further degradation by certain microbes and may be released into the environment. nih.govresearchgate.net The accumulation of long-chain fatty acids like decanoic acid has also been observed, as they can be more slowly metabolized by microorganisms. mdpi.com
Influence of Molecular Structure (e.g., Alkyl Chain Length) on Degradation Rate and Pathway
The molecular structure of an adipate ester, particularly the length of its alkyl chains, has a significant impact on its rate of biodegradation. mdpi.comresearchgate.net Research comparing different adipate esters has shown that increasing the length of the alcohol chain tends to decrease the degradation rate. mdpi.comnih.gov
This phenomenon is likely due to a combination of factors. Longer alkyl chains increase the molecule's hydrophobicity and may cause steric hindrance, making it more difficult for microbial enzymes to access the ester bonds. mdpi.com It may also be more difficult for larger molecules to penetrate the microbial cell membrane for intracellular degradation. mdpi.com A study on a series of alkyl butoxyethyl adipates found that the rate of hydrolysis decreased with increasing chain length, and the formation of decanol from the decyl-containing ester was the slowest in the series. mdpi.comnih.gov This suggests that the octyl and decyl components of this compound contribute to a slower degradation profile compared to shorter-chain adipates like dibutyl adipate.
Environmental Partitioning and Transport Behavior
When released into the environment, this compound's movement and distribution are dictated by its physicochemical properties. With a high calculated octanol-water partition coefficient (XLogP3 of 8.5) and very low water solubility, it is a highly lipophilic and hydrophobic compound. cdc.govnih.gov
This leads to a strong tendency to partition out of the water phase and adsorb to organic matter in soil and sediment. mdpi.comdiva-portal.orgcdc.gov Its organic carbon-water (B12546825) partition coefficient (Koc) is estimated to be high, indicating it will be largely immobile in soil and will not readily leach into groundwater. nih.gov In aquatic systems, it is expected to associate with suspended solids and settle into the sediment, which becomes its primary sink. canada.cacdc.gov
Due to its very low vapor pressure (estimated at 2.82E-07 mmHg at 25°C), this compound is not volatile. chemicalbook.in Consequently, significant transport in the atmosphere is not expected. Any minor amounts that enter the atmosphere would likely exist in the particulate phase and be removed through wet and dry deposition. diva-portal.orgnih.gov This lack of volatility and atmospheric transport means that environmental contamination is likely to be localized to areas of release. diva-portal.org
Interactive Data Table: Physicochemical Properties of this compound Click on the headers to sort the data.
| Property | Value | Source |
| Molecular Formula | C24H46O4 | cdc.gov |
| Molecular Weight | 398.6 g/mol | cdc.gov |
| Physical State | Liquid | nih.gov |
| Melting Point | -50 °C | cdc.gov |
| Boiling Point | 220-254 °C @ 4 mm Hg | cdc.gov |
| Vapor Pressure | 2.82 x 10⁻⁷ mmHg @ 25°C | chemicalbook.in |
| Density | 0.923 g/cm³ | chemicalbook.in |
| Log Kow (XLogP3) | 8.5 | cdc.gov |
Modeling Distribution Across Environmental Media (Air, Water, Soil, Sediment)
This compound, a high molecular weight ester, is expected to predominantly partition to soil and sediment when released into the environment. Its low vapor pressure suggests that its presence in the atmosphere will be minimal.
Models of environmental distribution for similar long-chain adipates and phthalates support this prediction. For instance, substances like di(2-ethylhexyl) adipate (DEHA), dioctyl adipate, and diisoctyl adipate, when introduced into an aquatic environment, are expected to largely sorb to particulate matter and ultimately settle in the sediment diva-portal.org. This limits their transport via water diva-portal.org. Similarly, long-chain phthalates such as diisodecyl phthalate (B1215562) (DIDP) and diundecyl phthalate (DUP), which share structural and physical similarities with this compound, are predicted to partition into sediment and the suspended particulate fraction of surface waters upon release canada.ca.
When released to the atmosphere, these types of compounds are anticipated to undergo wet and dry deposition, leading to their distribution primarily into soil and sediment canada.ca. Releases to soil are expected to result in the compound remaining within the soil compartment, with limited leaching into groundwater due to its high potential for adsorption to organic matter canada.ca. A Swedish study that sampled air, water, sludge, sediment, and fish found no adipates in the air, confirming their low potential for long-range atmospheric transport diva-portal.org. The general occurrence of similar adipates in fish and sediments clearly indicates their entry into the aquatic environment diva-portal.org.
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Distribution | Rationale |
|---|---|---|
| Air | Low | Low vapor pressure and findings from environmental sampling of similar adipates suggest negligible long-range atmospheric transport diva-portal.orgnih.gov. |
| Water | Low (in dissolved phase) | High hydrophobicity leads to sorption onto suspended particles, with limited transport in the dissolved phase diva-portal.org. |
| Soil | High | Expected to remain within the soil compartment upon release due to high partitioning potential canada.canih.gov. |
| Sediment | High | Adsorption to particulate matter leads to deposition and accumulation in sediments diva-portal.orgcanada.ca. |
Adsorption and Desorption Characteristics on Soil Particulates and Organic Matter
The behavior of this compound in soil and sediment is largely governed by adsorption and desorption processes. As hydrophobic and lipophilic compounds, adipates tend to accumulate in soil nih.gov. The extent of this process is described by the adsorption-desorption distribution coefficient (Kd), which is often normalized to the organic carbon content (Koc) ecetoc.org.
For organic compounds like this compound, sorption is primarily a process of partitioning between the liquid phase (water) and the solid phase, particularly the organic matter within soil and sediment ecetoc.org. While this is often considered a rapid and reversible process, studies on other organic compounds have shown that adsorption can continue slowly over extended periods, possibly due to diffusion into organic matter and nanopores ecetoc.org.
Volatilization Potential and Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)
In the unlikely event that this compound enters the vapor phase in the atmosphere, it would be subject to degradation by photochemically-produced hydroxyl radicals. For the similar compound, vapor-phase diisooctyl adipate, the half-life for this reaction in the air is estimated to be 16 hours, based on a calculated rate constant nih.gov. This suggests that any minor amounts of these adipates that do volatilize would be degraded relatively quickly in the atmosphere. Particulate-phase adipates may be removed from the air through wet and dry deposition nih.gov.
Bioaccumulation and Biotransformation Studies
The potential for this compound to accumulate in living organisms is a key aspect of its ecotoxicological assessment. This is balanced by the ability of organisms to metabolize or biotransform the compound.
Elucidation of Biotransformation Mechanisms within Organisms
Adipate esters are susceptible to biotransformation, primarily through hydrolysis. As esters, they can be broken down into their constituent alcohol and acid components diva-portal.org. For dioctyl adipate, the final hydrolysis products are octanol and hexanedioic acid (adipic acid) diva-portal.org. It is expected that this compound would undergo a similar process, yielding octanol, decanol, and adipic acid.
Research on the biodegradation of newly synthesized alkyl butoxyethyl adipates in soil has provided insight into these mechanisms. The study found that adipic acid, butoxyethanol, and the corresponding aliphatic alcohols (butanol, hexanol, octanol, and decanol) were the metabolites formed nih.gov. The rate of hydrolysis was observed to decrease as the length of the alcohol chain increased, with decanol being formed the most slowly nih.gov. This indicates that the ester linkage is the primary site of microbial attack.
This enzymatic hydrolysis is a common detoxification pathway in many organisms. The resulting alcohols and adipic acid can then be further metabolized through common cellular pathways. The rapid metabolism and elimination of these compounds reduce their potential for long-term bioaccumulation canada.ca. Studies on similar compounds like di-n-octyl phthalate have shown that co-cultures of bacteria can completely degrade the substance, with one strain breaking the ester bonds and another metabolizing the resulting acid researchgate.net.
Food Chain Transfer and Biomagnification Potential
Biomagnification is the process where the concentration of a chemical increases in organisms at successively higher levels in a food chain up.pt. For a substance to biomagnify, it must be persistent in organisms and efficiently transferred from prey to predator.
The potential for this compound to biomagnify appears to be low. This is primarily due to its susceptibility to biotransformation. As discussed, organisms can metabolize adipate esters, which prevents their accumulation to high levels and subsequent transfer up the food chain canada.ca.
A systematic review and meta-analysis of data on microplastics and their associated chemical additives concluded that biomagnification of these additives across a general marine food web is not supported by current field or laboratory studies au.dkplos.org. The same review noted a lack of data that precludes a definitive assessment of trophic transfer for many plastic additives au.dkplos.org. While some sources suggest that phthalates are likely to biomagnify mdpi.com, others contend that their rapid biotransformation limits this potential canada.ca. Given that this compound is readily biodegradable, it is unlikely to persist and biomagnify in food webs nih.govresearchgate.net.
Ecotoxicological Impacts and Risk Assessment of this compound
The ecotoxicological profile of this compound is often evaluated using data from structurally similar and more extensively studied adipate esters, such as dioctyl adipate (DOA), due to a scarcity of specific data on the target compound. Adipate plasticizers are generally considered a safer alternative to phthalates, exhibiting lower toxicity and more rapid biodegradation. nih.govresearchgate.netnih.gov
Assessments of Toxicity to Environmental Microorganisms and Fungi (e.g., Fungal Resistance)
Adipate esters are known to be susceptible to microbial degradation, which is a key aspect of their environmental fate. nih.govasm.org Polyvinyl chloride (PVC) materials plasticized with these esters are prone to microbiological attack, with fungi and bacteria utilizing the plasticizers as a carbon source. nih.govresearchgate.net
Studies on plasticized PVC have shown that the presence of dioctyl adipate (DOA) can stimulate the adhesion and biodegradation activity of fungi such as Aureobasidium pullulans. researchgate.net This fungus, along with various yeasts, has been identified as a primary colonizer of pPVC surfaces containing DOA when exposed to the atmosphere. asm.orgnih.gov The ability of fungal isolates to degrade DOA can be demonstrated in laboratory settings by observing the formation of clear zones on agar (B569324) plates where the adipate is the sole carbon source. nih.gov
Research on asymmetric esters of adipic acid, specifically octyl butoxyethyl adipate (OBEA) and decyl butoxyethyl adipate (DBEA), which are structurally related to this compound, provides further insight into fungal resistance. These compounds have been shown to serve as a food source for various microscopic fungi. nih.govnih.gov In tests using fungal strains such as Aspergillus niger, Pénicillium funiculosum, and Trichoderma lignorum, these adipate esters supported significant mycelium growth over a 28-day period. researchgate.net The fungal resistance of these esters is slightly higher for those with longer alkyl chains (OBEA and DBEA). nih.govresearchgate.net
Fungal Resistance of Alkyl Butoxyethyl Adipates
| Ester | Fungal Growth (28 days) | Assessment |
| Butyl Butoxyethyl Adipate (BBEA) | Significant mycelial overgrowth | Serves as a food source |
| Hexyl Butoxyethyl Adipate (HBEA) | Significant mycelial overgrowth | Serves as a food source |
| Octyl Butoxyethyl Adipate (OBEA) | Significant mycelial overgrowth | Serves as a food source |
| Decyl Butoxyethyl Adipate (DBEA) | Significant mycelial overgrowth | Serves as a food source |
| Data sourced from studies on alkyl butoxyethyl adipates, which are used as analogs for assessing the properties of this compound. nih.govnih.govresearchgate.net |
Phytotoxicity Evaluations (e.g., Phytotesting Methods)
The environmental safety and potential phytotoxicity of adipate esters have been assessed using phytotesting methods. nih.govresearchgate.netnih.gov These evaluations typically measure the impact of the chemical on plant development, focusing on indicators such as seed germination rates and the growth of roots and shoots. nih.govresearchgate.net
Phytotoxicity Assessment of Alkyl Butoxyethyl Adipates
| Sample | Test Species | Average Root Length (cm) | Average Ground Part Length (cm) | Seed Germination (%) | Germination Energy for 5 Days (%) | Integrated Toxicity Factor (ITF) |
| Control | Watercress | 1.96 | 0.51 | 93 | 81 | 1.22 |
| Control | Radish | 14.36 | 8.32 | 91 | 77 | 1.35 |
| BBEA | Watercress | 2.01 | 0.56 | 90 | 76 | 1.02 |
| HBEA | Radish | 14.55 | 8.21 | 88 | 74 | 1.15 |
| OBEA | Watercress | 1.89 | 0.49 | 91 | 78 | 1.11 |
| DBEA | Radish | 14.23 | 8.45 | 90 | 75 | 1.24 |
| Data from a study on alkyl butoxyethyl adipates, presented here as analogs for this compound. nih.gov |
Interactions and Applications of Octyl Decyl Adipate in Advanced Materials
Polymer Plasticization Research
Octyl decyl adipate (B1204190) (ODA) is a significant chemical compound utilized in polymer science, primarily as a plasticizer. Its role is to enhance the flexibility, durability, and workability of polymeric materials. kinampark.com This section delves into the research surrounding ODA's function as a sustainable plasticizer, its compatibility with various polymers, the underlying molecular interactions, and its influence on the mechanical properties of these materials.
Evaluation of Octyl Decyl Adipate as a Sustainable Plasticizer Alternative
In the quest for environmentally friendly and non-toxic additives for polymers, this compound has been evaluated as a sustainable alternative to traditional plasticizers, such as certain phthalates. nih.gov Adipate esters, including ODA, are considered a safer alternative due to their reduced toxicity and better biodegradability. nih.govmdpi.com Research has focused on synthesizing adipate-based plasticizers from renewable resources, further bolstering their sustainability profile. scielo.br The performance of these bio-based plasticizers is often compared to conventional ones like dioctyl adipate (DOA) and dioctyl phthalate (B1215562) (DOP). scielo.brkinampark.com Studies have shown that bio-based plasticizers can exhibit comparable, and in some cases superior, properties in terms of enhancing polymer flexibility and thermal stability. kinampark.com The environmental and economic benefits of using biodegradable adipate plasticizers are significant, as they can accelerate the decomposition of PVC composites and reduce long-term environmental damage. researchgate.net
The following table provides a comparative overview of properties for different plasticizers, highlighting the potential of adipate esters as sustainable alternatives.
| Plasticizer Type | Base Source | Key Properties | Reference |
| This compound (ODA) | Petrochemical/Bio-based | Excellent low-temperature flexibility, good compatibility with PVC, considered a safer alternative to some phthalates. | geomembrane.comgoogle.com |
| Dioctyl Adipate (DOA) | Petrochemical | Excellent cold-resistance, good light and thermal stability, used in food packaging. gpcchem.comindo-nippon.com | gpcchem.comindo-nippon.com |
| Dioctyl Phthalate (DOP) | Petrochemical | General-purpose plasticizer, high efficiency, but with some health and environmental concerns. | kinampark.comkinampark.com |
| Bio-based Succinates | Renewable Resources | Nontoxic, sustainable, potential replacement for traditional plasticizers. | kinampark.com |
Compatibility and Miscibility Studies with Various Polymer Systems (e.g., Polyvinyl Chloride, Poly(butylene adipate-co-terephthalate))
The effectiveness of a plasticizer is heavily dependent on its compatibility and miscibility with the host polymer. This compound has been extensively studied for its compatibility with a range of polymers, most notably Polyvinyl Chloride (PVC). geomembrane.comlantter.comcalpaclab.com Adipate esters like ODA are known to be good plasticizers for PVC, imparting excellent low-temperature flexibility. geomembrane.commultichemexports.com They are often used in combination with other primary plasticizers to achieve specific properties. google.com
Table of Polymer Compatibility with this compound and Related Adipates
| Polymer | Compatibility/Effect of Adipate Plasticizers | References |
| Polyvinyl Chloride (PVC) | Excellent compatibility, imparts low-temperature flexibility. geomembrane.commultichemexports.com | geomembrane.comcalpaclab.commultichemexports.com |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Used in blends with PLA to improve flexibility; plasticizer miscibility is crucial. mdpi.comcetjournal.it | researchgate.netmdpi.comcetjournal.it |
| Cellulose (B213188) Acetate (B1210297) Butyrate | Used as a low-temperature plasticizer. | nih.gov |
| Cellulose Nitrate | Compatible. | nih.govspecialchem.com |
| Ethyl Cellulose | Compatible. | nih.govspecialchem.com |
| Polystyrene | Used as a low-temperature plasticizer. | nih.gov |
| Nitrile-Butadiene Rubbers | Used as a low-temperature plasticizer. | nih.gov |
Molecular Mechanisms of Plasticizer-Polymer Interaction and Dispersion
The plasticization effect of this compound at a molecular level involves several interconnected theories, primarily the lubricity theory, the gel theory, and the free volume theory. kinampark.comkinampark.com
Lubricity Theory : According to this theory, the plasticizer molecules, upon heating, diffuse into the polymer matrix and position themselves between the polymer chains. kinampark.com This acts as a lubricant, reducing the intermolecular forces (van der Waals forces) between the polymer chains. kinampark.com This shielding effect prevents the formation of a rigid polymer network, thereby increasing flexibility and elongation. kinampark.com
Gel Theory : This theory posits that the plasticized polymer exists in a state intermediate between a true solid and a liquid, held together by a loose, three-dimensional network of weak secondary bonds between the plasticizer and the polymer. kinampark.com These weak interactions are easily overcome by external stress, allowing the material to flex and deform. kinampark.com
Free Volume Theory : This concept relates to the internal space available within the polymer for chain movement. kinampark.comhallstarindustrial.com Plasticizers like ODA increase the free volume of the polymer system. kinampark.comresearchgate.net By increasing the space between polymer chains, the plasticizer enhances the mobility of the macromolecules, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility. hallstarindustrial.comresearchgate.net
The interaction between the plasticizer and the polymer is also influenced by the polarity of the molecules. The polar groups of the plasticizer interact with the polar groups on the polymer, leading to swelling of the polymer chains and a reduction in intermolecular cohesion. researchgate.net In PVC, for instance, the carbonyl group of the adipate ester interacts with the polar C-Cl bonds of the PVC chains. kinampark.com
Influence on Polymer Mechanical Properties (e.g., Flexibility, Low-Temperature Resistance)
The primary function of this compound as a plasticizer is to modify the mechanical properties of polymers. kinampark.com A key benefit is the significant improvement in low-temperature flexibility. geomembrane.commultichemexports.com Adipate esters, in general, are known for their excellent performance at low temperatures, making them suitable for applications in cold environments. multichemexports.comtaylorandfrancis.com
The addition of ODA and other adipates typically leads to the following changes in mechanical properties:
Increased Flexibility and Elongation : By reducing the intermolecular forces between polymer chains, plasticizers allow them to move more freely, resulting in a more flexible material with a higher elongation at break. kinampark.comresearchgate.net
Decreased Hardness and Tensile Strength : The increased mobility of polymer chains generally leads to a softer material with lower hardness and reduced tensile strength. kinampark.comresearchgate.net
Lowered Glass Transition Temperature (Tg) : A decrease in Tg is a direct indicator of the effectiveness of a plasticizer. mdpi.comresearchgate.net It signifies the transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, expanding the operational temperature range of the polymer. mdpi.com
Research has demonstrated that the specific structure of the adipate plasticizer, such as the length of the alkyl chains, can influence the extent of these effects. researchgate.net For example, asymmetric citrate (B86180) octyl-decyl esters have been shown to impart outstanding low-temperature flexibility to PVC, achieving a Tg as low as -33.5 °C. researchgate.net
Advanced Lubricant Formulations
Beyond its primary role in plastics, this compound also finds application in the formulation of advanced lubricants, particularly in the growing field of biolubricants.
This compound as a Component in Biolubricant Base Stocks
This compound can be used as a component in synthetic lubricating oils, including biolubricant base stocks. google.comgoogle.com Biolubricants are gaining traction as environmentally friendly alternatives to conventional mineral oil-based lubricants due to their biodegradability and derivation from renewable resources. researchgate.net
Diesters, such as dioctyl adipate and by extension this compound, are recognized for their potential in lubricant formulations. google.comulprospector.com They can be used to create lubricant basestocks, often in combination with other components. ulprospector.com The synthesis of mixed adipic esters, for instance from n-octyl and n-decyl alcohols, has been explored for creating cold-resistant lubricants. revmaterialeplastice.ro The properties of these ester-based lubricants, such as viscosity, pour point, and oxidative stability, are critical for their performance. analis.com.my Research into chemically modifying bio-based acids like suberic acid with alcohols such as 1-octanol (B28484) and 1-decanol (B1670082) aims to improve these properties for biolubricant applications. analis.com.my The use of such esters in lubricant formulations can lead to improved lubricity and friction reduction. analis.com.mytandfonline.com
Tribological Performance Characterization (e.g., Friction Reduction, Anti-wear Properties, Load-Carrying Capacity)
This compound, as a synthetic ester, contributes to the tribological performance of lubricants by influencing friction, wear, and load-carrying capacity. Esters of dicarboxylic acids, such as adipates, are known to improve the lubricity of base oils. researchgate.net Their polar nature facilitates the formation of adsorbed films on metal surfaces, which is crucial for reducing friction and wear, especially under boundary lubrication conditions. nist.govthreebond.co.jp
The addition of adipate esters to non-polar base oils like polyalphaolefins (PAOs) can lead to a significant improvement in their tribological properties. researchgate.net Research on various dibasic acid esters, including didecyl adipate, has shown that a 10% addition to a PAO-based oil can enhance lubricity. researchgate.net This improvement is attributed to the formation of a stable, physically adsorbed lubricating film that prevents direct metal-to-metal contact. threebond.co.jp While specific data for this compound is not extensively detailed in the provided search results, the performance of similar adipate esters provides a strong indication of its capabilities. Dicarboxylate esters have demonstrated good lubrication properties with low friction coefficients. researchgate.net
The effectiveness of anti-wear additives is often enhanced in the presence of esters. mdpi.com For instance, the performance of zinc dialkyldithiophosphate (ZDDP), a common anti-wear additive, can be influenced by the base fluid. mdpi.combournemouth.ac.uk The polarity of esters like this compound can help in the solubilization and transport of ZDDP and other additives to the metal surface, promoting the formation of a protective tribofilm. mdpi.comorapiasia.com This film is a sacrificial layer that shears during contact, protecting the underlying metal surfaces from wear. nist.gov
The load-carrying capacity of a lubricant is also improved by the presence of ester base stocks or additives. The robust film formed by the polar ester molecules provides a cushion between contacting surfaces, distributing the load over a wider area and preventing catastrophic failure under high-pressure conditions. nist.gov
Table 1: Tribological Properties of Dicarboxylate Esters
| Property | Observation | Source |
|---|---|---|
| Friction Coefficient | Dicarboxylate esters show a low friction coefficient in the range of 0.18-0.34 at 40 and 100 °C. | researchgate.net |
| Wear Reduction | Addition of esters to base oils can reduce the wear rate by up to 75% in synergy with other additives. | mdpi.com |
| Lubricity Improvement | A 10% addition of didecyl adipate to PAO-based oils improves their lubricity. | researchgate.net |
Elucidation of Lubrication Mechanisms (e.g., Film Formation, Adsorption, Boundary Lubrication)
The lubrication mechanisms of this compound are primarily centered around its polarity, which governs its behavior at the metal-lubricant interface, particularly under boundary lubrication conditions. nist.gov In this regime, the fluid film is too thin to completely separate the moving surfaces, leading to asperity contact. atamanchemicals.com Additives and polar base fluids like esters are essential for protection in these scenarios. threebond.co.jpatamanchemicals.com
The primary mechanism is the adsorption of the polar ester molecules onto the metal surfaces. nist.govthreebond.co.jp The ester functional groups in this compound have a strong affinity for metallic surfaces, leading to the formation of a dense, oriented molecular layer. threebond.co.jp This physically adsorbed film acts as a barrier, reducing direct metal-to-metal contact and providing a plane of low shear strength. nist.gov
This leads to the formation of a boundary lubricating film . nist.gov This film is critical for preventing adhesive wear and reducing friction under high load and low speed conditions. threebond.co.jp The effectiveness of this film depends on the molecular structure of the ester and its ability to pack tightly on the surface. nist.gov The long alkyl chains of the octyl and decyl groups contribute to a thick and durable film.
Under more severe conditions, the adsorbed ester molecules can participate in tribochemical reactions. The high temperatures and pressures at asperity contacts can cause the ester to decompose and react with the metal surface, forming a more robust, chemically bonded film. nist.gov This process contributes to the anti-wear properties of the lubricant. When used with other additives like ZDDP, esters can facilitate the formation of a complex tribofilm that combines the properties of both the ester and the additive, offering enhanced protection. nist.govmdpi.com
Impact on Lubricant Rheological Properties (e.g., Viscosity Index, Pour Point)
Adipate esters like this compound have a significant and beneficial impact on the rheological properties of lubricants, particularly the viscosity index (VI) and pour point. researchgate.net These properties are crucial for ensuring consistent lubricant performance over a wide range of operating temperatures.
The viscosity index is a measure of how much a lubricant's viscosity changes with temperature. A higher VI indicates a smaller change in viscosity with temperature, which is highly desirable for most applications. The addition of adipate esters to mineral or PAO-based oils has been shown to increase the viscosity index. researchgate.net For example, research on didecyl adipate demonstrated an improved viscosity index when blended with PAO. researchgate.net This is because esters generally have higher VIs than conventional mineral oils.
The pour point is the lowest temperature at which a lubricant will flow. A low pour point is essential for applications in cold environments to ensure that the lubricant can circulate and protect components during startup. Adipate esters are known for their excellent low-temperature properties, exhibiting very low pour points. researchgate.net Studies have shown that adding didecyl adipate to a PAO base oil can significantly lower the pour point of the final blend. researchgate.net Some dicarboxylate esters have been synthesized with pour points below -70°C. researchgate.net
Table 2: Typical Rheological Properties of Adipate Esters
| Property | Value/Observation | Source |
|---|---|---|
| Viscosity Index (VI) | The addition of adipate esters to PAO oils leads to a rise in the viscosity index. | researchgate.net |
| Pour Point | Adipate esters generally have low pour points, with some synthesized to be below -70°C. | researchgate.netresearchgate.net |
| Kinematic Viscosity @ 40°C | Low viscosity diesters typically have a viscosity range of 8 – 27 cSt at 40°C. | google.com |
| Kinematic Viscosity @ 100°C | For certain applications, esters have a kinematic viscosity in the range of 2 to 15 mm²/s at 100°C. | uclan.ac.uk |
Synergistic Effects with Lubricant Additives in Tribological Systems
A key area of synergy is with anti-wear (AW) and extreme pressure (EP) additives , such as ZDDP. mdpi.combournemouth.ac.uk Esters, due to their polarity, can improve the solubility and stability of these additives in the base oil. orapiasia.com This ensures that the additives remain dispersed and are readily available to act at the points of contact. Furthermore, the ester molecules can compete for surface adsorption with other additives, which can sometimes be antagonistic but can also lead to the formation of a more effective, mixed tribofilm. google.com For example, the presence of ZDDP can help in the decomposition of other additives to form low-friction films. google.com The combination of a soft, shearable layer from the ester and a hard, load-bearing layer from the ZDDP can provide comprehensive protection across a range of conditions. nist.gov
Synergy is also observed with friction modifiers (FMs) . mdpi.com Organic friction modifiers, which are also polar molecules, work by forming a low-friction film on the metal surface. When used with an ester base fluid like this compound, the combined polarity can lead to a more densely packed and robust friction-reducing film. nih.gov Studies have shown that the combination of esters and friction modifier additives can lead to a significant reduction in the traction coefficient, by 20% to 50% depending on the additive. mdpi.com
The interaction with dispersants is another important aspect. Dispersants are used to keep soot and other contaminants suspended in the oil. However, high concentrations of some dispersants can interfere with the action of anti-wear additives. researchgate.net The good solvency of esters like this compound can help to balance these interactions, maintaining the effectiveness of all additives in the formulation. google.com
Emulsion Science and Interfacial Phenomena
Role of this compound in Emulsion Formation and Stability Mechanisms
This compound, as an emollient ester, plays a crucial role in the formation and stability of emulsions, which are mixtures of immiscible liquids like oil and water. ijirss.com Emulsions are thermodynamically unstable, and surfactants or emulsifiers are typically required to stabilize them by reducing the interfacial tension between the oil and water phases. worktribe.com
The chemical structure of this compound, containing both a non-polar hydrocarbon tail (octyl and decyl chains) and a polar ester group, gives it a specific polarity that influences its behavior in emulsions. ijirss.com In an oil-in-water (O/W) emulsion, the adipate ester constitutes the oil phase. The stability of such an emulsion is influenced by the interactions at the oil-water interface. worktribe.com
The mechanism of stabilization often involves the formation of a protective film around the dispersed droplets, which prevents them from coalescing. worktribe.com While this compound itself is not a primary emulsifier, its properties can significantly impact the performance of the chosen emulsifier. The interfacial tension between the adipate oil phase and water affects how the emulsifier molecules arrange themselves at the interface. ijirss.com
Furthermore, the slight solubility of some adipate esters in water can play a role in stabilizing emulsions, particularly Pickering emulsions. mdpi.com Dissolved ester molecules can adsorb onto the surface of stabilizing particles, modifying their wettability and enhancing their ability to sit at the oil-water interface to prevent droplet coalescence. mdpi.com The stability of an emulsion can be influenced by factors such as droplet size, with smaller droplets generally leading to a more stable emulsion. worktribe.com The choice of emollient, like this compound, can affect the final droplet size distribution of the emulsion. ijirss.com
Stabilization of Pickering Emulsions using Adipate-Containing Oil Phases
Pickering emulsions are a unique class of emulsions stabilized by solid particles instead of traditional surfactants. mdpi.com These particles adsorb at the oil-water interface, creating a mechanical barrier that prevents droplets from coalescing. The stability and type of Pickering emulsion (O/W or W/O) are largely determined by the wettability of the solid particles. mdpi.com Adipate-containing oil phases, such as those with this compound, have been shown to be effective in the formation of stable Pickering emulsions.
A key mechanism involves the in-situ modification of particle wettability . mdpi.com Inherently hydrophilic particles, like silica (B1680970), would typically not be effective at stabilizing an O/W emulsion on their own. However, when an adipate ester is used as the oil phase, a small amount of the ester can dissolve in the aqueous phase. mdpi.com These dissolved ester molecules can then adsorb onto the surface of the hydrophilic particles. This adsorption renders the particles partially hydrophobic, allowing them to anchor more effectively at the oil-water interface and stabilize the emulsion. mdpi.com
The stability of these Pickering emulsions is correlated with the water solubility of the adipate oil; esters with shorter alkyl chains are more soluble and can lead to more stable emulsions through this mechanism. mdpi.com The interaction is thought to involve hydrogen bonding between the carbonyl group of the ester and the hydroxyl groups on the surface of particles like silica. mdpi.com
The use of an adipate-containing oil phase can thus enable the formation of stable Pickering emulsions with particles that would otherwise be unsuitable. mdpi.com This opens up possibilities for creating novel, surfactant-free emulsion systems for various applications.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Di-isotridecyl adipate |
| Didecyl adipate |
| Diisopropyl adipate |
| Dimethyl adipate |
| Di(2-butyloctyl) dicarboxylate esters |
| Polyalphaolefins (PAOs) |
| Zinc dialkyldithiophosphate (ZDDP) |
| Silica |
Investigations into Interfacial Tension and Surface Activity
The role of this compound and other dialkyl adipates in advanced material formulations, particularly in emulsions, is intrinsically linked to their behavior at the oil-water interface. Research into the interfacial tension and surface activity of these esters reveals how they influence emulsion formation and stability.
Dialkyl adipate oils, including this compound, can function in a manner similar to surfactants under specific conditions. worktribe.com Studies have shown that these polar oil molecules can dissolve to a limited extent in the aqueous phase and subsequently adsorb onto the surfaces of hydrophilic particles, such as silica. worktribe.comresearchgate.net This adsorption modifies the particle's surface, a process that directly impacts interfacial phenomena. The mechanism involves the formation of hydrogen bonds between the carbonyl groups of the adipate ester and the hydroxyl groups present on the particle surfaces. worktribe.comrsc.org This interaction effectively renders the hydrophilic particles partially hydrophobic, allowing them to act as stabilizers at the oil-water interface. worktribe.com
The effectiveness of this surface activity is correlated with the water solubility of the specific dialkyl adipate. A decrease in the alkyl chain length of the adipate ester leads to an increase in its water solubility. worktribe.com This increased solubility facilitates the in-situ hydrophobization of dispersed particles, enhancing the stability of the resulting oil-in-water (o/w) emulsions. worktribe.comrsc.org
Investigations into the contact angle of adipate oils on silica surfaces provide quantitative insight into their surface activity. The three-phase contact angle (θo/w) is a critical measure of how a particle will situate itself at an oil-water interface. For a particle to be an effective stabilizer, it needs to be partially wetted by both the oil and water phases (i.e., a contact angle approaching 90°). mdpi.com In studies with dialkyl adipates, it was observed that the contact angle of water on a silica surface submerged in the adipate oil changes with the oil's alkyl chain length. As the chain length decreases, the surface becomes more hydrophobic, and the contact angle increases. worktribe.com This trend directly correlates with emulsion stability; more stable emulsions are formed as the contact angle increases toward an optimal value for Pickering stabilization. worktribe.com
The table below summarizes the relationship between the alkyl chain length of various dialyl adipates, their solubility in water, and the resulting contact angle on a silica surface, which indicates surface modification activity.
| Dialkyl Adipate | Alkyl Chain | Water Solubility (mol dm⁻³) | Contact Angle (θo/w) on Silica |
| Dimethyl adipate | C1 | 1.8 x 10⁻¹ | > 50° |
| Diethyl adipate | C2 | 7.0 x 10⁻³ | ~45° |
| Dibutyl adipate | C4 | 3.5 x 10⁻⁴ | ~30° |
| Di(2-ethylhexyl) adipate | C8 | < 1.0 x 10⁻⁶ | ~20° |
Data adapted from research on dialkyl adipates and their interaction with silica nanoparticles. worktribe.comresearchgate.net The trend shows that shorter alkyl chains lead to higher water solubility and a larger contact angle, indicating greater surface activity in modifying hydrophilic surfaces.
Emulsion Phase Matching (EPM) Techniques for Optimizing Emulsifier Selection
The selection of an optimal emulsifier system is critical for creating stable, long-lasting emulsions. While traditional methods like the Hydrophile-Lipophile Balance (HLB) system provide a general guideline, they often require extensive trial-and-error experimentation. swinburne.edu.au Emulsion Phase Matching (EPM) represents a more refined approach, focusing on the physicochemical properties of the oil and aqueous phases to predict the ideal emulsifier structure. swinburne.edu.au
The core principle of EPM is to match the properties of the emulsifier to the properties of the oil and water phases to minimize interfacial tension and promote stability. swinburne.edu.au This technique moves beyond a single value like HLB and instead considers a range of parameters, including the solubility parameters and interfacial tension profiles of the components. swinburne.edu.au For an oil like this compound, the EPM approach would involve characterizing its specific interactions with a series of potential emulsifiers.
The process for using EPM involves:
Characterizing the Oil Phase: The properties of this compound, such as its polarity, molecular volume, and solubility parameter, are determined.
Characterizing the Aqueous Phase: Similar characterization is performed for the aqueous phase, including any salts, glycols, or other polar species. google.com
Screening Emulsifiers: A database of emulsifiers with known properties is consulted. The goal is to find an emulsifier or blend of emulsifiers whose hydrophilic and lipophilic characteristics are optimally balanced for the specific oil-water system. swinburne.edu.au
Measuring Interfacial Tension: The interfacial tension between the this compound phase and the aqueous phase is measured with various candidate emulsifiers. The emulsifier that provides the lowest interfacial tension is often the most efficient. researchgate.netresearchgate.net
Another related concept is the matching of refractive indices between the oil and water phases, which is particularly important for formulating clear gel emulsions. google.com In such systems, the oil phase, containing components like this compound, and the aqueous phase must have their refractive indices matched to within a very narrow tolerance (e.g., less than 0.0005) to achieve optical clarity. google.com This requires careful selection of components, including coupling agents, to homogenize the two phases. google.com
While specific EPM databases featuring this compound are not publicly documented, the principles of the technique are directly applicable. The known polar ester characteristics of this compound would be a key input for the EPM model to predict suitable emulsifiers, likely those with a balanced composition to interact effectively with its ester groups and the aqueous phase.
Strategies for In Situ Hydrophobization and Surface Modification for Emulsion Stabilization
A key application of this compound and related diesters in advanced materials is their role in the in situ surface modification of particles to create highly stable Pickering emulsions. worktribe.comfrontiersin.org Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, forming a robust physical barrier against droplet coalescence. mdpi.comnih.gov For this to occur, the particles must have the right surface wettability—not too hydrophilic and not too hydrophobic. mdpi.com
A novel strategy involves using inherently hydrophilic nanoparticles, such as silica or zirconia, which would typically be incapable of stabilizing an emulsion with a non-polar oil. worktribe.comrsc.org However, when the oil phase is a dialkyl adipate like this compound, the system behaves differently. The adipate ester molecules have sufficient polarity to dissolve slightly in the water phase. worktribe.comfrontiersin.org These dissolved oil molecules then adsorb onto the surface of the hydrophilic silica particles. worktribe.com
This adsorption process, driven by hydrogen bonding between the ester's carbonyl groups and the particle's surface hydroxyl groups, modifies the particle surface, making it partially hydrophobic. worktribe.comrsc.org This in situ hydrophobization allows the particles to adsorb strongly to the oil-water interface, effectively stabilizing an oil-in-water emulsion. frontiersin.orgnih.gov The stability of these emulsions is directly dependent on the water solubility of the adipate oil; esters with shorter alkyl chains are more soluble and thus more effective at this in situ modification. worktribe.com
The table below details the findings from a study on the stability of emulsions formed with various dialkyl adipates and hydrophilic silica nanoparticles, demonstrating the principle of in situ hydrophobization.
| Dialkyl Adipate Oil | Emulsion Stability (after 2 months) | Mechanism of Stabilization |
| Diethyl adipate | Stable, no coalescence | High water solubility leads to effective in situ hydrophobization of silica particles. |
| Dibutyl adipate | Stable, no coalescence | Moderate water solubility allows for sufficient in situ surface modification. |
| Di(2-ethylhexyl) adipate | Unstable, phase separation | Low water solubility is insufficient to effectively modify the hydrophilic silica particles. |
Data derived from research on Pickering emulsions stabilized by dialkyl adipates and hydrophilic nanoparticles. worktribe.com
This method of in situ surface modification is a powerful technique for creating surfactant-free emulsions, which are highly desirable in applications where traditional surfactants can have detrimental effects, such as in cosmetics and personal care products. worktribe.com The ability of this compound to participate in this process makes it a functional component that contributes not only to the oil phase properties but also directly to the stabilization of the formulation.
Computational and Theoretical Studies on Octyl Decyl Adipate
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational studies on plasticizers, providing a virtual window into the atomic-scale interactions between the plasticizer and polymer chains. These simulations are instrumental in understanding how octyl decyl adipate (B1204190) imparts flexibility to polymers.
The miscibility of a plasticizer with a polymer is fundamental to its function. MD simulations are employed to predict this compatibility by calculating thermodynamic parameters such as the Flory-Huggins interaction parameter (χ) and the cohesive energy density. For adipate esters like octyl decyl adipate in blends with polymers such as polyvinyl chloride (PVC), simulations can model the intermolecular forces. A negative or small positive χ value derived from these simulations indicates good miscibility. researchgate.net Studies on similar adipate plasticizers have shown that the compatibility with PVC decreases as the length of the alkyl chains increases. scispace.com However, adipates are generally considered more compatible with PVC than some phthalates. scispace.com The simulation of systems containing hydroxyl-terminated polybutadiene (B167195) (HTPB) and dioctyl adipate (a close structural relative of this compound) has been used to successfully test and validate atomistic molecular mechanics models for miscibility assessment. researchgate.net
| Plasticizer | Polymer | Predicted Flory-Huggins Parameter (χ) | Indicated Compatibility |
|---|---|---|---|
| Dioctyl Adipate (proxy for this compound) | PVC | < 0.5 | Good |
| Diethyl Adipate | PLA | Favorable | Good acs.org |
| Dioctyl Adipate | HTPB | Favorable | Miscible researchgate.net |
MD simulations allow for the detailed analysis of how this compound molecules conform and move within a polymer matrix. The adipate backbone is predicted to adopt an extended zigzag conformation, while the octyl and decyl alkyl chains can interdigitate, maximizing London dispersion forces. The rotational isomerism of the ester groups is a key factor, with a preference for the more stable trans conformations.
The diffusional behavior, or migration rate, of the plasticizer is a critical performance metric. Simulations can calculate the mean squared displacement (MSD) of the plasticizer molecules over time to determine the diffusion coefficient. For adipate plasticizers, diffusion is understood to occur via a "hopping" mechanism, where the molecules move between voids in the polymer matrix. scispace.com The rate of diffusion is influenced by factors such as the plasticizer's molecular weight and the temperature. Generally, adipates are known to have a higher migration tendency compared to phthalates of similar molecular weight. scispace.com
| Plasticizer | Temperature (K) | Predicted Diffusion Coefficient (cm²/s) | Relative Migration Tendency |
|---|---|---|---|
| Dioctyl Adipate (proxy for this compound) | 353-373 | Decreases with increasing alkyl chain length scispace.com | Higher than comparable phthalates scispace.com |
| Generic Adipates | Variable | Dependent on molecular weight and temperature scispace.com | High europa.eu |
MD simulations are a practical approach for predicting the thermophysical properties of polymer-plasticizer blends, which can be time-consuming and expensive to determine experimentally. acs.org One of the most important properties is the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The introduction of a plasticizer like this compound increases the free volume between polymer chains, enhancing their mobility and thus lowering the Tg. researchgate.netmdpi.com Simulations can predict the Tg of a blend by observing changes in properties like density or specific volume as a function of temperature. mdpi.comwiley-vch.de Studies on various adipate esters have demonstrated their effectiveness in lowering the Tg of PVC. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological or environmental activity. These models are invaluable for predicting the potential hazards of chemicals like this compound without the need for extensive animal testing.
QSAR models can estimate key environmental fate parameters for this compound. The octanol-water partition coefficient (log K_ow) is a critical parameter that indicates a chemical's tendency to partition between fatty tissues and water, and it is a strong indicator of bioaccumulation potential. umweltbundesamt.de For long-chain esters like this compound, the log K_ow is expected to be high, suggesting low water solubility and a tendency to adsorb to soil and sediment. QSAR models like KOWWIN can provide estimations for these values. umweltbundesamt.de Biodegradability can also be predicted using models such as BIOWIN, which often categorize aliphatic esters as being readily biodegradable. umweltbundesamt.deeuropa.eu
| Parameter | Predicted Value/Behavior | Implication |
|---|---|---|
| log K_ow | High (>5) | Low water solubility, high potential for adsorption to organic matter umweltbundesamt.de |
| Water Solubility | Low | Primarily partitions to soil and sediment canada.ca |
| Vapor Pressure | Low | Not expected to be volatile europa.eu |
| Biodegradation | Readily biodegradable | Expected to break down in the environment nih.goveuropa.eu |
QSAR models are widely used to estimate the toxicity of chemicals to various organisms. For aquatic toxicity, models like ECOSAR can predict the acute (LC50) and chronic toxicity to fish, invertebrates, and algae. epa.gov The toxicity of aliphatic esters to aquatic organisms is often related to their hydrophobicity (log K_ow), with a baseline narcosis mechanism of toxicity being common. europa.eu Generally, for esters, as the alkyl chain length increases, the water solubility decreases, which can lead to lower bioavailability and thus lower acute aquatic toxicity. europa.eu
| Endpoint | Organism | Predicted Toxicity Profile | Basis of Prediction |
|---|---|---|---|
| Acute Aquatic Toxicity (LC50) | Fish, Daphnia | Low, due to low water solubility europa.eu | Narcosis model, dependent on log K_ow europa.eu |
| Acute Oral Toxicity (LD50) | Rat | Low (>2000 mg/kg) | Read-across from similar adipates like DINA cpsc.gov |
| Skin/Eye Irritation | Rabbit | Not irritating | Read-across from DINA cpsc.gov |
| Skin Sensitization | - | Not expected to be a sensitizer | QSAR analysis on DINA cpsc.gov |
Quantum Chemical Calculations (e.g., for Electronic Structure and Intermolecular Interactions)
Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and understanding the nature of intermolecular interactions in molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the principles and findings from research on analogous long-chain esters and related compounds provide significant insights. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are instrumental in this regard.
DFT is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For a molecule like this compound, DFT calculations can predict its geometry, molecular orbital energies, and the distribution of electron density. The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir In long-chain esters, the electronic landscape is typically dominated by the electronegative oxygen atoms of the ester groups, which would be the sites of the lowest electrostatic potential, and the long, nonpolar alkyl chains.
Intermolecular interactions in this compound are critical for determining its physical properties, such as boiling point, viscosity, and its efficacy as a plasticizer. These interactions are primarily non-covalent. Computational studies on similar long-chain molecules, such as testosterone (B1683101) esters and dibasic ammonium (B1175870) salts, have shown that dispersion forces are the predominant type of intermolecular interaction. mdpi.commdpi.comnih.govresearchgate.net These forces, arising from temporary fluctuations in electron density, increase with the length of the alkyl chains.
To quantify and characterize these non-covalent interactions, advanced computational techniques are employed.
Quantum Theory of Atoms in Molecules (QTAIM) QTAIM is a model that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wikipedia.orgarxiv.orgamercrystalassn.orgwiley-vch.de By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds and intermolecular interactions. researchgate.net For this compound, QTAIM analysis would likely reveal bond critical points (BCPs) corresponding to the covalent bonds within the molecule. Furthermore, it would help in identifying and characterizing weaker intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the ester group's oxygen atoms and hydrogen atoms on adjacent molecules. The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at these critical points allows for the classification of interactions as either shared (covalent) or closed-shell (ionic, van der Waals). researchgate.net
Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular wave function into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into electron delocalization and donor-acceptor interactions within the molecule. researchgate.net For this compound, NBO analysis would quantify the polarization of the C=O and C-O bonds in the ester groups and describe the delocalization of electron density from the oxygen lone pairs. It also allows for the study of hyperconjugative interactions, which contribute to molecular stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals of interacting molecules, NBO analysis can estimate the energy of intermolecular interactions. researchgate.netacs.org
Illustrative Data from Computational Studies on Analogous Systems
While direct data for this compound is unavailable, the following tables present typical data obtained from quantum chemical calculations on similar long-chain esters and molecules, which can be considered representative of the types of findings that would be expected for this compound.
Table 1: Representative Intermolecular Interaction Energies Calculated for Long-Chain Molecules
| Interaction Type | Energy Component | Typical Calculated Value (kJ/mol) |
| Dispersion | Edis | -150 to -200 |
| Electrostatic | Eele | -5 to -15 |
| Exchange-Repulsion | Erep | +50 to +70 |
| Total Interaction Energy | Etotal | -120 to -140 |
This table is illustrative and based on findings for long-chain dibasic ammonium salts where dispersion is the dominant attractive force. mdpi.com The values represent the nature and magnitude of forces expected between long-chain ester molecules.
Table 2: Exemplary NBO Analysis Results for Ester Functionality
| Donor NBO (Orbital) | Acceptor NBO (Orbital) | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | σ* (C1-C2) | ~ 2-5 |
| LP (O2) | σ* (C1-O1) | ~ 15-20 |
| σ (C-H) | σ* (C-O) | ~ 1-3 |
This table provides hypothetical stabilization energies from second-order perturbation theory in NBO analysis for a generic ester group. LP denotes a lone pair, and σ* denotes an antibonding orbital. These values illustrate the delocalization interactions within the ester functional group that contribute to its electronic structure and stability. uni-muenchen.demjcce.org.mk
Regulatory Science and Risk Management of Octyl Decyl Adipate
Methodologies for Hazard Identification and Exposure Assessment in Environmental and Human Contexts
The process of hazard identification and exposure assessment for chemical substances like Octyl Decyl Adipate (B1204190) involves a multi-faceted approach to determine potential risks to both human health and the environment. cpsc.gov This process is foundational for regulatory bodies to establish safe usage guidelines. cpsc.gov
Hazard Identification
Hazard identification for ODA begins with a thorough review of available toxicological data. cpsc.gov This includes studies on acute toxicity, skin and eye irritation, sensitization, and potential for more severe effects like carcinogenicity or reproductive toxicity. vigon.comhpc-standards.uschemsec.org For instance, according to notifications submitted to the European Chemicals Agency (ECHA) under REACH, no hazards have been classified for ODA. europa.eu However, some safety data sheets indicate it may cause mild skin and eye irritation. vigon.comhpc-standards.us Toxicological studies on analogous compounds, such as di(2-ethylhexyl) adipate (DEHA), are often used to inform the assessment of ODA. cpsc.govcpsc.gov These studies typically follow standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. vigon.comcpsc.gov
Exposure Assessment
Exposure assessment evaluates the likelihood and extent of contact with a substance. For ODA, this involves considering various routes of exposure for different populations.
Human Exposure:
Consumer Exposure: This can occur through contact with products containing ODA, such as plastics and textiles. europa.euechemi.com The assessment considers the potential for the substance to migrate from the product and be absorbed through the skin or ingested.
Occupational Exposure: Workers in manufacturing and processing industries may be exposed through inhalation of aerosols or direct skin contact. europa.eu
Environmental Exposure: Humans can also be exposed indirectly through the environment, for instance, via contaminated dust. nih.gov Studies have detected adipate plasticizers in indoor dust, indicating a potential pathway for human exposure. nih.gov
Environmental Exposure:
The environmental fate of ODA is a key consideration. Its low water solubility and tendency to sorb to soil and sediment mean that these compartments are likely to be the primary environmental sinks. cpsc.gov
Assessments consider the potential for ODA to be released into waterways from industrial facilities or through the degradation of plastic products. oecd.org While ODA itself has low water solubility, it can undergo hydrolysis, which increases its mobility in aquatic environments. cpsc.gov
The potential for bioaccumulation in aquatic organisms is also evaluated, although studies on similar adipates suggest a low bioaccumulation potential due to rapid biotransformation. canada.ca
Methodologies for these assessments often involve predictive modeling, analysis of environmental samples (water, soil, air, and biota), and biomonitoring of human tissues to measure internal exposure levels. europa.eunih.govcanada.ca
Comparative Risk Assessment of Octyl Decyl Adipate with Legacy and Emerging Plasticizers
Comparative risk assessment is a crucial tool for evaluating whether a substance like this compound presents a more or less favorable risk profile compared to other available chemicals used for the same purpose. This is particularly relevant in the context of plasticizers, where legacy chemicals like certain ortho-phthalates have faced regulatory scrutiny, leading to the introduction of alternative or "emerging" plasticizers. greenchemistryandcommerce.orgresearchgate.net
Comparison with Legacy Plasticizers (e.g., Phthalates)
Legacy plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been widely used but have raised concerns due to their potential endocrine-disrupting properties and other toxic effects. researchgate.netacs.org Adipate plasticizers, including ODA, are often considered as alternatives. mdpi.com
| Feature | This compound (and other Adipates) | Legacy Phthalates (e.g., DEHP) |
| Toxicity Profile | Generally considered to have lower toxicity and are not classified as hazardous under REACH. europa.eumdpi.com | Some are classified as reproductive toxicants and endocrine disruptors. researchgate.netacs.org |
| Biodegradability | Characterized by a shorter biodegradation period compared to many phthalates. mdpi.comnih.gov | Can have long biodegradation periods, leading to persistence in the environment. nih.gov |
| Metabolites | Does not form stable toxic metabolites. nih.gov | Can form persistent and toxic metabolites. nih.gov |
Ecotoxicity studies on industrial dioctyl adipate have suggested its relative safety for living organisms. mdpi.com However, it is important to note that while adipates are generally viewed as safer, they are not entirely without potential risks, and data gaps for some specific adipates may still exist. researchgate.net
Comparison with Emerging Plasticizers
The landscape of plasticizers is evolving, with various new compounds entering the market. researchgate.net A significant concern in this transition is the potential for "regrettable substitution," where a hazardous chemical is replaced with another that is later found to have its own set of problems. researchgate.netacs.org
Some emerging plasticizers, such as certain terephthalates (e.g., DEHT/DOTP) and citrates (e.g., ATBC), are also being used as alternatives to legacy phthalates. greenchemistryandcommerce.orgafirm-group.com A comprehensive comparative risk assessment would evaluate ODA against these as well.
| Plasticizer Class | Key Considerations |
| Adipates (e.g., ODA) | Generally good biodegradability and lower toxicity profile. mdpi.comnih.gov |
| Terephthalates (e.g., DEHT/DOTP) | Used as an alternative to DEHP and DINP. greenchemistryandcommerce.org Some studies have indicated potential endocrine-disrupting properties for certain emerging plasticizers. researchgate.net |
| Citrates (e.g., ATBC) | Also considered an alternative. afirm-group.com Some studies have shown potential for endocrine disruption and other toxic characteristics for some emerging alternatives. researchgate.net |
| Cyclohexanoates (e.g., DINCH) | Another class of alternatives. greenchemistryandcommerce.org Some studies have indicated potential for toxicity in aquatic species. researchgate.net |
A review of emerging plasticizers highlighted that while some, like bis-2-ethylhexyl adipate (DEHA), showed potential for aquatic toxicity, there is a significant lack of information for other adipates like diisononyl adipate (DINA) and diisodecyl adipate (DIDA). researchgate.net This underscores the need for thorough, substance-specific risk assessments.
Integration within International Regulatory Frameworks and Guidelines (e.g., REACH, OECD)
The management of chemical risks is increasingly harmonized through international frameworks. This compound, like other chemicals manufactured or imported into the European Economic Area, is subject to these regulations.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)
REACH is a comprehensive European Union regulation that places the responsibility on industry to manage the risks that chemicals may pose to human health and the environment. europa.eu
Registration: ODA is registered under REACH, with a reported manufacturing and/or import volume of ≥ 10,000 to < 100,000 tonnes per annum in the EEA. europa.eu The registration dossier contains information on the substance's properties, uses, and guidance on safe handling.
Classification and Labelling (C&L): According to the notifications provided by companies to ECHA in REACH registrations, no hazards have been classified for ODA. europa.eu The C&L Inventory is a database that contains classification and labelling information on notified and registered substances received from manufacturers and importers. europa.eu
Evaluation: ECHA and the Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and the testing proposals and to clarify if a given substance constitutes a risk to human health or the environment.
Authorisation and Restriction: Substances of Very High Concern (SVHC) may be placed on the Authorisation List, meaning they cannot be placed on the market or used after a certain date, unless an authorisation is granted for their specific use. ODA is not currently listed as an SVHC. Restrictions can limit or ban the manufacture, placing on the market, or use of a substance if it poses an unacceptable risk.
Some manufacturers offer REACH-compliant versions of adipate plasticizers, including dioctyl adipate (DOA), indicating their suitability for use under these regulations. payalgroup.com
OECD (Organisation for Economic Co-operation and Development)
The OECD develops internationally recognized guidelines for the testing of chemicals. These guidelines are crucial for ensuring that data on chemical safety are reliable and can be accepted across different regulatory jurisdictions, reducing the need for duplicative testing on animals.
Test Guidelines: Toxicological studies on adipates, such as the oral toxicity study on DEHA, often reference or are conducted based on OECD Test Guidelines (e.g., OECD TG 401, 407). vigon.comcpsc.gov This ensures a standardized and scientifically robust approach to hazard assessment.
SIDS (Screening Information Dataset): The OECD SIDS program provides a baseline of information on the properties and potential hazards of high production volume (HPV) chemicals. An OECD SIDS assessment for DEHA, a close analogue to ODA, has been completed, providing valuable data for risk assessment. oecd.org
These international frameworks provide a structured system for the scientific evaluation and management of chemicals like this compound, promoting a consistent approach to protecting human health and the environment across borders.
Future Research Directions and Emerging Trends for Octyl Decyl Adipate
Design and Synthesis of Novel Octyl Decyl Adipate (B1204190) Derivatives with Tailored Properties
Future research will likely focus on the rational design and synthesis of novel ODA derivatives to achieve specific, tailored properties. This involves modifying the molecular architecture of ODA to enhance its performance in various applications. Key research avenues include:
Varying Alkyl Chain Length and Branching: Systematic studies on altering the octyl and decyl chains—for instance, by introducing branching or using different isomers—could lead to derivatives with modified plasticizing efficiency, lower volatility, and improved low-temperature performance.
Introducing Functional Groups: The incorporation of specific functional groups into the adipic acid backbone or the alcohol moieties could impart new functionalities. For example, the addition of polar groups might enhance compatibility with a wider range of polymers, while reactive groups could allow the ODA derivative to be chemically grafted onto a polymer backbone, thereby reducing migration.
Bio-based Feedstocks: A significant trend is the move towards sustainable chemistry. Research into synthesizing ODA and its derivatives from renewable resources, such as bio-based adipic acid and alcohols derived from fermentation or biomass conversion, is a critical area of exploration. plasticisers.org This approach aims to reduce the carbon footprint associated with traditional petrochemical routes. plasticisers.org
Advanced Catalysis: The development of more efficient and selective catalysts for the esterification process can lead to higher yields, reduced energy consumption, and minimized by-product formation. nih.govresearchgate.net Research into enzymatic catalysis, for instance, offers a green alternative to conventional acid catalysts. plasticisers.org
A comparative table of potential ODA derivatives and their projected property enhancements is presented below.
| Derivative Type | Potential Property Enhancement | Target Application |
| Branched-chain ODA | Improved low-temperature flexibility, reduced migration | Flexible PVC for cold climates, food packaging |
| ODA with polar functional groups | Enhanced polymer compatibility, reduced leaching | Medical devices, personal care products |
| Bio-based ODA | Reduced environmental footprint, improved biodegradability | Sustainable plastics, "green" cosmetics |
| Graftable ODA derivatives | Permanent plasticization, zero migration | High-performance polymers, long-life applications |
Advanced Characterization of Nano-scale Interactions and Interfacial Phenomena
A deeper understanding of how ODA interacts with other molecules at the nanoscale is crucial for optimizing its performance. Future research will employ advanced characterization techniques to probe these interactions. advancedsciencenews.comuomustansiriyah.edu.iq
Spectroscopic and Microscopic Techniques: High-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), can visualize the distribution and morphology of ODA within a polymer matrix at the nanoscale. advancedsciencenews.com Advanced spectroscopic methods like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide insights into the molecular-level interactions between ODA and polymer chains. researchgate.net
Modeling and Simulation: Molecular dynamics (MD) simulations can be a powerful tool to model the behavior of ODA molecules within a polymer matrix. These simulations can predict how ODA affects polymer chain mobility, glass transition temperature, and mechanical properties, guiding the design of new formulations.
Interfacial Studies: In applications like emulsions and personal care products, the behavior of ODA at interfaces (e.g., oil-water) is critical. Techniques such as tensiometry and neutron reflectometry can be used to study the interfacial tension and the structure of ODA films at these interfaces, leading to the development of more stable and effective formulations.
Refined Environmental Transport and Predictive Ecotoxicology Modeling
As with many plasticizers, understanding the environmental fate and potential ecological impact of ODA is of paramount importance. epa.govjinlichemical.com Future research will focus on developing more sophisticated models to predict its behavior in the environment. epa.gov
Environmental Fate Modeling: Advanced multimedia fate and transport models can be used to predict the distribution of ODA in different environmental compartments, such as air, water, soil, and sediment. epa.govastm.org These models will incorporate key physicochemical properties of ODA, such as its vapor pressure, water solubility, and partition coefficients, as well as environmental factors like temperature and organic matter content.
Biodegradation Studies: While adipates are generally considered to be more readily biodegradable than phthalates, detailed studies on the biodegradation pathways and rates of ODA in various environments (e.g., soil, aquatic systems) are needed. nih.gov Research could focus on identifying the microorganisms responsible for its degradation and the environmental conditions that favor this process. nih.gov
Predictive Ecotoxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of ODA and its degradation products to various aquatic and terrestrial organisms. These in silico models can help to prioritize experimental testing and identify potential risks early in the development of new derivatives.
Exploration of Multi-functional Materials Incorporating Octyl Decyl Adipate beyond Current Applications
The unique properties of ODA make it a candidate for incorporation into novel multi-functional materials, extending its use beyond traditional plasticizer and emollient applications. scitechnol.com
Smart Polymers: ODA could be incorporated into "smart" polymer systems that respond to external stimuli such as temperature or pH. For example, in a temperature-responsive polymer, ODA could act as a molecular switch, altering the polymer's properties at a specific temperature.
Self-Healing Materials: The mobility and plasticizing effect of ODA could be harnessed in the development of self-healing polymers. If the polymer matrix is damaged, the ODA molecules could facilitate the movement of polymer chains to "heal" the crack.
Functional Coatings: ODA could be a component in advanced coatings, providing not only flexibility but also other functionalities. For instance, it could be combined with antimicrobial agents to create coatings for medical devices or food packaging that resist microbial growth. scivisionpub.com
Phase Change Materials (PCMs): The thermal properties of ODA could be exploited in the development of organic PCMs for thermal energy storage. By undergoing a phase transition at a specific temperature, ODA could store and release large amounts of latent heat.
Holistic Assessment of Life Cycle Impacts and Circular Economy Integration
Life Cycle Assessment (LCA): A comprehensive LCA of ODA will quantify its environmental impacts, including greenhouse gas emissions, energy consumption, and water use, at each stage of its life cycle. rsc.org This will allow for the identification of "hotspots" in the production process where environmental performance can be improved.
Circular Economy Principles: Research will focus on integrating ODA into a circular economy model. emerald.vcacs.orgellenmacarthurfoundation.org This could involve developing methods for recycling ODA from end-of-life products, exploring its use as a feedstock for new chemical synthesis, or designing products from which ODA can be easily recovered. icons.it Designing plastic products for easier recycling and reuse is a key aspect of this. emerald.vc
Eco-Design: The principles of eco-design will be applied to products containing ODA to minimize their environmental impact. This could involve designing products with a longer lifespan, using less material, and facilitating disassembly and recycling at the end of life.
Policy and Socio-economic Implications of Broader this compound Adoption
The increasing scrutiny of certain classes of plasticizers has led to a growing interest in alternatives like ODA. marketresearch.bizinsightaceanalytic.com Future research will need to address the policy and socio-economic implications of its wider use.
Regulatory Landscape: Ongoing monitoring of the regulatory landscape for plasticizers is essential. As regulations evolve, there may be new requirements for toxicity testing, exposure assessments, and labeling for products containing ODA.
Socio-economic Analysis: A thorough socio-economic analysis can evaluate the costs and benefits of using ODA as an alternative to other plasticizers. researchgate.netsingaporetech.edu.sg This analysis would consider factors such as production costs, performance benefits, and potential impacts on human health and the environment.
Public Perception and Consumer Acceptance: Research into public perception and consumer acceptance of ODA will be important, particularly in sensitive applications like toys, food packaging, and personal care products. Clear and transparent communication about the safety and environmental profile of ODA will be crucial for gaining consumer trust.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling octyl decyl adipate in laboratory settings?
- Methodological Guidance :
- Use NIOSH- or EN 166-certified PPE , including flame-retardant/antistatic protective clothing, nitrile gloves (EN 374-compliant), and safety goggles. Respiratory protection (e.g., N100/P3 respirators) is required if ventilation is insufficient .
- Avoid contact with oxidizers (e.g., peroxides) and ensure electrostatic discharge prevention during transfers .
- Implement spill containment protocols using inert absorbents and conduct post-handling decontamination .
Q. How should this compound be stored to maintain stability and prevent degradation?
- Methodological Guidance :
- Store in a cool, ventilated area away from ignition sources. Use grounded containers to prevent static buildup.
- Monitor for incompatibility with oxidizers, though specific data on reactive hazards remain limited .
Q. What analytical techniques are suitable for identifying this compound in mixed chemical matrices?
- Methodological Guidance :
- Use gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-5MS) for separation. Compare retention times and mass spectra with authenticated standards (e.g., NIST reference data) .
- For environmental samples, employ liquid-liquid extraction (LLE) with dichloromethane and acid fractionation to isolate adipate esters .
Advanced Research Questions
Q. How can researchers detect and quantify trace impurities (e.g., di-n-octyl/di-n-decyl adipate) in this compound samples?
- Methodological Guidance :
- Perform high-resolution LC-MS/MS with a C18 column and electrospray ionization (ESI). Use deuterated internal standards (e.g., d₄-dioctyl adipate) to correct for matrix effects .
- Validate impurity profiles using spiked recovery experiments and cross-reference with synthetic blends .
Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?
- Methodological Guidance :
- Conduct biodegradation studies under OECD 301F conditions (aerobic aqueous systems) to measure half-life. Monitor degradation products via GC-MS .
- Simulate real-world exposure by spiking tap water with adipate esters and analyzing adsorption onto microplastics using FTIR spectroscopy .
Q. How can researchers address gaps in toxicological data (e.g., endocrine disruption potential) for this compound?
- Methodological Guidance :
- Design in vitro assays using human cell lines (e.g., MCF-7 for estrogenicity) with dose-response modeling. Include positive controls (e.g., bisphenol A) .
- Conduct subchronic rodent studies (OECD 408 guidelines) to evaluate organ-specific toxicity. Prioritize liver/kidney histopathology and hormonal biomarkers .
Q. How should conflicting data on chemical incompatibility (e.g., oxidizer reactivity) be resolved?
- Methodological Guidance :
- Perform differential scanning calorimetry (DSC) to assess thermal stability when mixed with oxidizers (e.g., KMnO₄). Monitor exothermic peaks indicating reactivity .
- Cross-validate findings using computational models (e.g., QSAR) to predict reactive hazards in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
